3-Fluoroquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNQQQRGXUMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479755 | |
| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153880-32-1 | |
| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoroquinoline-4-carboxylic acid CAS 153880-32-1 properties
The following technical guide details the properties, synthesis, and application of 3-Fluoroquinoline-4-carboxylic acid (CAS 153880-32-1) .
Strategic Scaffold for Kinase Inhibition and Bioisosteric Design[1]
Executive Summary
3-Fluoroquinoline-4-carboxylic acid (CAS 153880-32-1) is a specialized heterocyclic building block distinct from the widely known "fluoroquinolone" antibiotics (which are typically 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids). This fully aromatic quinoline scaffold features a fluorine atom at the C-3 position and a carboxylic acid at the C-4 position.[1]
In modern medicinal chemistry, this compound serves as a critical "handle" for introducing the quinoline pharmacophore into kinase inhibitors (e.g., c-Met, VEGFR) and receptor modulators. The C-3 fluorine atom provides metabolic stability by blocking the oxidation of the electron-rich C-3 position, while the C-4 carboxylic acid offers a versatile attachment point for amide coupling or heterocycle formation.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for drug discovery workflows.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Context for Researchers |
| CAS Number | 153880-32-1 | Unique Identifier |
| IUPAC Name | 3-Fluoroquinoline-4-carboxylic acid | - |
| Molecular Formula | C₁₀H₆FNO₂ | - |
| Molecular Weight | 191.16 g/mol | Fragment-like (<300 MW) |
| Appearance | White to off-white solid | Hygroscopic nature possible |
| Melting Point | >210 °C (Dec.)[2][1][3][4][5][6][7][8][9] | High lattice energy; typical of zwitterionic-like acids |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (DCM, Hexane) |
| pKa (Acid) | 3.2 ± 0.5 (Predicted) | Stronger acid than benzoic acid due to electron-deficient ring |
| LogP | 1.84 (Predicted) | Favorable lipophilicity for membrane permeability |
| H-Bond Donors | 1 (COOH) | - |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor |
Synthetic Methodologies
Synthesis of 3-fluoroquinoline-4-carboxylic acid requires precise regiochemical control to avoid the formation of the 2-isomer. Two primary routes are utilized: the Modern Directed Metalation (preferred for scale and purity) and the Classical Pfitzinger Modification .
Route A: Directed Ortho-Metalation (DoM)
This method utilizes the directing power of the C-3 fluorine atom. While nitrogen lone pairs can direct lithiation to C-2, the acidity of the C-4 proton (adjacent to the electron-withdrawing carboxyl precursor zone and the fluorine) allows for C-4 functionalization under kinetically controlled conditions.
Mechanism:
-
Precursor: 3-Fluoroquinoline (commercially available).[2][8]
-
Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Electrophile: Solid Carbon Dioxide (Dry Ice).
Experimental Protocol (Self-Validating):
-
Step 1: Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under Argon.
-
Step 2: Cool to -78 °C . Add LDA (1.2 equiv) dropwise. Critical: Maintain temp < -70 °C to prevent nucleophilic attack of the base on the quinoline ring.
-
Step 3: Add 3-Fluoroquinoline (1.0 equiv) dissolved in THF dropwise over 30 mins. The solution typically turns deep red/brown, indicating the formation of the lithiated species (3-fluoro-4-lithioquinoline).
-
Step 4: Stir for 45 mins at -78 °C.
-
Step 5: Quench by bubbling excess anhydrous CO₂ gas through the solution or pouring the mixture onto crushed Dry Ice.
-
Step 6: Allow to warm to RT. Acidify with 1M HCl to pH 3-4.
-
Step 7: The product precipitates.[8][10] Filter, wash with cold water and Et₂O. Recrystallize from EtOH/Water if necessary.
Route B: Halogen-Metal Exchange (High Precision)
For strictly regioselective synthesis without C-2 byproducts, start with 4-bromo-3-fluoroquinoline .
-
Reaction: 4-Br-3-F-Quinoline + n-BuLi (-78°C) -> [Intermediate] + CO2 -> Product.
-
Advantage: Eliminates ambiguity of lithiation site.
Visualization of Synthesis Workflow
Caption: Figure 1. Synthesis pathways via Directed Ortho Metalation (DoM) and Halogen-Metal Exchange.
Applications in Drug Discovery
This scaffold is not merely a passive structural element; it is an active modulator of biological activity.
The "Fluorine Scan" Effect
Replacing a hydrogen with fluorine at the C-3 position of the quinoline ring alters the electronic landscape of the molecule significantly.
-
Metabolic Blocking: The C-3 position is a common site for oxidative metabolism (Phase I). Fluorination blocks this, extending the half-life (
) of the drug candidate. -
pKa Modulation: The electronegative fluorine reduces the pKa of the adjacent carboxylic acid (or derived amides), potentially altering binding affinity in the ATP-binding pocket of kinases.
Derivatization Logic
The carboxylic acid is almost exclusively used as an acylating agent to create amides.
Standard Protocol: Amide Coupling
-
Activation: Convert CAS 153880-32-1 to its acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. Note: HATU/EDC couplings are possible but steric hindrance at C-4 often makes Acid Chloride routes higher yielding. -
Coupling: React with the desired amine (e.g., an aniline or piperazine) in DCM with DIEA base.
Structure-Activity Relationship (SAR) Flow
Caption: Figure 2. Functional decomposition of the scaffold in medicinal chemistry contexts.
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for halogenated heteroaromatic acids.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal laboratory conditions but should be protected from strong oxidizers.
References
-
BLD Pharm. (2024). 3-Fluoroquinoline-4-carboxylic acid Product Analysis. Retrieved from
-
ChemicalBook. (2024).[11] Synthesis and Properties of Fluorinated Pyridine and Quinoline Carboxylic Acids. Retrieved from
-
Marsais, F., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters.
-
Santhosh Reddy, R., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (General reference for DoM of heterocycles).
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- 7. 8-Bromo-3-fluoroquinoline-4-carboxylic acid | 834884-22-9 [sigmaaldrich.com]
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Molecular weight and formula of 3-fluoroquinoline-4-carboxylic acid
An In-Depth Technical Guide to 3-Fluoroquinoline-4-Carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-fluoroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. As a member of the quinolone-4-carboxylic acid class, this compound serves as a foundational scaffold for the development of therapeutically relevant agents, most notably fluoroquinolone antibiotics. This document details its core molecular and physicochemical properties, outlines established methodologies for its synthesis and purification, and describes the analytical techniques essential for its characterization. Furthermore, it contextualizes the compound's significance by exploring the mechanism of action and broad biological activities associated with its structural motif. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic compounds.
Core Molecular Profile
3-Fluoroquinoline-4-carboxylic acid belongs to a class of compounds characterized by a bicyclic quinolone core, functionalized with a carboxylic acid at position 4 and a fluorine atom at position 3. The precise placement of the fluorine atom significantly influences the molecule's electronic properties and its potential interactions with biological targets.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆FNO₂ | [1][2] |
| Molecular Weight | 191.16 g/mol | [1][2][3] |
| CAS Number | 153880-32-1 | [1] |
| IUPAC Name | 3-fluoroquinoline-4-carboxylic acid | [1] |
| SMILES | O=C(C1=C(F)C=NC2=CC=CC=C12)O | [1] |
| Physical Form | Solid |
Synthesis and Purification Workflow
The synthesis of quinolone-4-carboxylic acids is a well-established field in organic chemistry. While multiple routes exist, the Gould-Jacobs reaction and its variations remain a cornerstone approach. This methodology involves the condensation of an aniline with an acylmalonate derivative, followed by a thermal cyclization and subsequent hydrolysis.
Conceptual Synthetic Pathway
The synthesis of 3-fluoroquinoline-4-carboxylic acid can be conceptually approached through a multi-step process that builds the quinolone core. The strategic introduction of the fluorine atom at the C3 position is a key consideration in the synthetic design. A common strategy involves using a fluorinated building block that ultimately becomes the C2-C3-C4 portion of the quinolone ring.
Caption: Generalized synthetic workflow for 3-fluoroquinoline-4-carboxylic acid.
Experimental Protocol: Representative Synthesis
This protocol describes a generalized procedure based on established methods for analogous quinolone syntheses.
Step 1: Condensation to form Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) in absolute ethanol.
-
Add diethyl 2-fluoro-3-oxosuccinate (1.05 eq.) to the solution.
-
Rationale: The reaction is typically catalyzed by a small amount of acid, though it can often proceed without it. Ethanol serves as a suitable solvent for both reactants.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a flask fitted with a distillation apparatus.
-
Rationale: A high-boiling solvent is required to provide the thermal energy (typically >240°C) needed to drive the intramolecular electrophilic aromatic substitution (the cyclization) and eliminate ethanol.
-
Heat the mixture to ~250°C. Ethanol will distill off as the reaction proceeds.
-
Maintain the temperature for 30-60 minutes after ethanol distillation ceases.
-
Cool the mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude cyclized product. Filter and wash the solid.
Step 3: Saponification and Acidification
-
Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the solid dissolves and TLC indicates the disappearance of the starting ester (typically 1-3 hours).
-
Rationale: Saponification (base-catalyzed hydrolysis) converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous-alcoholic mixture.
-
Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~2.
-
The target carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification Workflow
The crude product from the synthesis requires purification to remove unreacted starting materials and side products. Recrystallization is the most common and effective method for crystalline solids like this.
Caption: Standard purification workflow via recrystallization.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized 3-fluoroquinoline-4-carboxylic acid. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Results & Rationale |
| Mass Spectrometry (MS) | Expected m/z: ~192.04 [M+H]⁺. Rationale: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by identifying the protonated molecular ion. High-resolution MS (HRMS) can further validate the elemental composition. |
| ¹H NMR Spectroscopy | Key Signals: ~13-15 ppm (singlet, 1H): Carboxylic acid proton, typically broad and far downfield.~7.5-9.0 ppm (multiplets, 5H): Aromatic protons from the quinoline ring system. The proton at C2 will be a doublet coupled to the fluorine at C3. The protons on the benzo- portion of the ring will show characteristic splitting patterns.Rationale: The chemical shifts are dictated by the aromatic and electron-withdrawing environment. |
| ¹³C NMR Spectroscopy | Key Signals: ~165-170 ppm: Carboxylic acid carbon.~110-160 ppm: Aromatic carbons. The carbon attached to the fluorine (C3) will show a large one-bond C-F coupling constant, which is a definitive diagnostic signal.Rationale: Provides a map of the carbon skeleton and confirms the presence of all 10 unique carbons. |
| ¹⁹F NMR Spectroscopy | Key Signal: A single resonance, likely a doublet of multiplets, confirming the presence of the fluorine atom and its coupling to adjacent protons (primarily C2-H). |
| HPLC | A sharp, single peak under appropriate conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid) indicates high purity.[4] |
Relevance and Applications in Drug Discovery
The 4-quinolone-3-carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for developing drugs against a wide range of biological targets.[5][6]
Foundation of Fluoroquinolone Antibiotics
The most prominent application of this scaffold is in the field of antibacterial agents.[7] Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are potent, broad-spectrum antibiotics that function by inhibiting essential bacterial enzymes.[8][9]
-
Mechanism of Action: These agents target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[9] By forming a stable complex with the enzyme and bacterial DNA, they trap the enzyme in the middle of its cutting and re-ligating action, leading to lethal double-strand breaks in the bacterial chromosome and subsequent cell death.
Broader Therapeutic Potential
Beyond their antibacterial role, derivatives of the 4-quinolone-3-carboxylic acid core have been investigated for numerous other therapeutic applications. The scaffold's rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors for various enzymes and receptors.[5] Reported activities include:
Caption: The role of the core scaffold in developing therapeutic agents.
Conclusion
3-Fluoroquinoline-4-carboxylic acid is more than a simple chemical compound; it is a strategic building block for the creation of complex and potent bioactive molecules. Its well-defined structure, coupled with the influential electronic properties of the fluorine substituent, provides a robust platform for medicinal chemists. Understanding its fundamental properties, synthetic routes, and analytical profile is the first step for researchers aiming to leverage the proven therapeutic potential of the quinolone scaffold in the development of next-generation drugs.
References
-
Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]
-
Supporting Information for various chemical syntheses. (Referenced for general NMR data). [Link]
-
Asahina, Y., et al. (2004). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. SciSpace. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Musiol, R. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link]
-
Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. [Link]
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Fernandes, C. C., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]
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McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation. [Link]
-
PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate. [Link]
-
LibreTexts. (2021). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. MDPI. [Link]
-
PubChem. (n.d.). Delafloxacin. National Center for Biotechnology Information. [Link]
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dos Santos, T. C., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. [Link]
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Khan, K. M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
PubChemLite. (n.d.). 8-fluoro-3-hydroxyquinoline-4-carboxylic acid. PubChemLite. [Link]
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Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
-
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]
-
Wójcik-Pszczoła, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. PMC. [Link]
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3-Fluoroquinoline-4-carboxylic acid vs fluoroquinolone antibiotics difference
Topic: Structural Divergence & Functional Utility: 3-Fluoroquinoline-4-carboxylic Acid vs. The Fluoroquinolone Pharmacophore Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists
Executive Summary: The Isomeric Divide
In medicinal chemistry, the distinction between 3-fluoroquinoline-4-carboxylic acid (3-F-4-QCA) and the fluoroquinolone (FQ) class of antibiotics represents a classic case of scaffold divergence. While they share a bicyclic quinoline core and halogenation, they are functionally distinct entities.
-
The FQ Antibiotic (e.g., Ciprofloxacin): Defined by a 1,4-dihydro-4-oxo core, a C3-carboxylic acid , and a C6-fluorine . This specific geometry creates the "magnesium bridge" essential for inhibiting bacterial DNA gyrase.
-
The 3-F-4-QCA Scaffold: A fully aromatic quinoline with a C4-carboxylic acid and C3-fluorine . This structure lacks the hydrogen-bonding motif required for antibacterial activity but serves as a privileged scaffold for antiviral (DHODH inhibition) and anticancer (Kinase inhibition) agents.
This guide dissects the critical Structure-Activity Relationship (SAR) differences, synthetic pathways, and experimental validation protocols for these two chemical families.
Section 1: Molecular Architecture & SAR Analysis
The biological activity of quinoline derivatives is dictated by the electronic and steric landscape of the heterocyclic ring.
1.1 The Fluoroquinolone (FQ) Pharmacophore
The "antibiotic engine" relies on a specific constellation of atoms to bind the DNA-Gyrase-Mg²⁺ complex.
-
C3-Carboxyl & C4-Ketone: These form a bidentate chelation site for Mg²⁺ ions. This bridge mediates binding to the phosphate backbone of bacterial DNA.
-
C6-Fluorine: Increases lipophilicity for cell wall penetration and enhances binding affinity to the enzyme complex by up to 100-fold compared to non-fluorinated analogs.
-
C2-H: Position 2 must remain unsubstituted to prevent steric interference with the enzyme pocket.
1.2 The 3-Fluoroquinoline-4-carboxylic Acid (3-F-4-QCA) Scaffold
This molecule represents a "positional isomer" approach often used to explore non-antibiotic chemical space.
-
C4-Carboxyl: Positioned at the "top" of the ring (in standard orientation), this group often engages in salt-bridging with arginine/lysine residues in kinase pockets (e.g., Aurora A kinase) or DHODH (Dihydroorotate Dehydrogenase).
-
C3-Fluorine: Unlike the C6-F of antibiotics, a C3-F acts as an ortho-substituent to the carboxyl group. This induces a steric twist , forcing the carboxyl group out of coplanarity with the aromatic ring. This "twisted" conformation is often desired in kinase inhibitors to fit into hydrophobic clefts but is detrimental to DNA gyrase intercalation.
1.3 Comparative Data Profile
| Feature | Fluoroquinolone Antibiotics | 3-Fluoroquinoline-4-carboxylic Acid |
| Core System | 1,4-dihydro-4-oxoquinoline (Pyridone-fused) | Fully Aromatic Quinoline |
| Acid Position | C3 (Essential for Mg²⁺ chelation) | C4 (Solvent exposed or salt-bridge donor) |
| Fluorine Position | C6 (Penetration/Binding) | C3 (Conformational control/Metabolic block) |
| Primary Target | Bacterial DNA Gyrase / Topo IV | Human DHODH / Aurora Kinases / GABA-A |
| pKa (Acid) | ~5.8 - 6.2 | ~4.5 - 5.0 (Effect of ortho-F) |
| Antibacterial Activity | High (nM range MIC) | Negligible / Inactive |
Section 2: Visualization of Signaling & Mechanism
The following diagram illustrates the divergent biological pathways triggered by these two scaffolds.
Figure 1: Mechanistic divergence. FQs utilize metal chelation to poison bacterial enzymes, while 4-QCA derivatives target human metabolic enzymes via hydrophobic interactions.
Section 3: Synthetic Methodologies[1]
The synthesis of these two scaffolds requires fundamentally different strategies due to the positioning of the carboxyl group.
3.1 Protocol A: The Grohe-Heberer Method (Antibiotic Synthesis)
This is the industry standard for constructing the 4-quinolone core (e.g., Ciprofloxacin).
-
Key Reaction: Cycloaracylation (Gould-Jacobs type).
-
Critical Step: The formation of the C3-COOH requires a malonate intermediate.
Workflow:
-
Condensation: 2,4-Dichloro-5-fluorobenzoyl chloride + Ethyl 3-(dimethylamino)acrylate → Acrylate intermediate.
-
Substitution: Addition of cyclopropylamine (for N1 substituent).
-
Cyclization: Intramolecular Nucleophilic Aromatic Substitution (SnAr) using NaH or K2CO3 to close the ring.
-
Hydrolysis: Conversion of the C3-ester to C3-carboxylic acid.
3.2 Protocol B: The Modified Pfitzinger/Doebner Reaction (3-F-4-QCA Synthesis)
To place the carboxyl group at C4, one must start with an isatin or aniline precursor where the carbon framework is pre-arranged for C4-functionalization.
Workflow:
-
Precursor Selection: 3-Fluoroisatin (for Pfitzinger) or 3-Fluoroaniline (for Doebner).
-
Reaction (Pfitzinger):
-
Reaction (Doebner - for unsubstituted C2):
-
Reagents: 3-Fluoroaniline + Pyruvic Acid + Aldehyde.
-
Note: Direct synthesis of the specific 3-F-4-COOH core without a C2 substituent often requires oxidative degradation of a 4-methylquinoline precursor, as the Doebner reaction typically places an aryl group at C2.
-
Section 4: Experimental Validation Protocol
To confirm the identity and purity of a synthesized 3-Fluoroquinoline-4-carboxylic acid scaffold versus a Fluoroquinolone contaminant.
4.1 Analytical Discrimination (HPLC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Results:
-
Fluoroquinolone (Antibiotic):[10][11][12][13] Elutes earlier (more polar due to zwitterionic character at neutral pH). UV spectrum shows distinct maxima at ~290 nm and ~330 nm (conjugated enone).
-
3-F-4-QCA: Elutes later (more lipophilic aromatic core). UV spectrum shows typical quinoline bands (sharp peaks ~230 nm, broad ~310 nm).
-
4.2 Biological Assay: Gyrase Supercoiling Inhibition
Objective: Prove lack of antibiotic mechanism for 3-F-4-QCA.
-
Reagents: E. coli DNA Gyrase assay kit (TopoGEN), Relaxed pBR322 plasmid DNA.
-
Procedure:
-
Incubate Relaxed pBR322 (0.4 µg) with Gyrase (2 U) in assay buffer.
-
Add Test Compound (3-F-4-QCA) at 10, 50, 100 µM.
-
Add Control (Ciprofloxacin) at 1 µM.
-
Incubate 30 min at 37°C.
-
Stop reaction with SDS/Proteinase K.
-
-
Readout: Run on 1% agarose gel.
Section 5: Synthetic Workflow Visualization
Figure 2: Synthetic divergence. The antibiotic requires building the pyridone ring (Top), while the 4-COOH scaffold utilizes isatin ring expansion (Bottom).
References
-
Structure-Activity Relationships of Fluoroquinolones. Wikipedia / Medical Literature Overview. [Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry (via NIH). (Demonstrates the utility of 4-COOH quinolines as DHODH inhibitors). [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Molecules (MDPI). (Detailed protocol for standard antibiotic synthesis). [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry (via NIH). (Protocol for synthesizing the 4-COOH scaffold). [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel Aurora A Kinase Inhibitor. MDPI Pharmaceuticals. (Example of 4-COOH derivatives in cancer research). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Solubility data for 3-fluoroquinoline-4-carboxylic acid in organic solvents
Topic: Solubility Data and Thermodynamic Profiling of 3-Fluoroquinoline-4-Carboxylic Acid Content Type: Technical Whitepaper & Experimental Guide Audience: Pharmaceutical Process Chemists and Crystallization Scientists[1][2][3]
Executive Summary
3-Fluoroquinoline-4-carboxylic acid (CAS: 153880-32-1) serves as a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics and novel kinase inhibitors.[1][2][3] Unlike its extensively characterized derivatives (e.g., ciprofloxacin), the specific thermodynamic solubility data for this intermediate is frequently proprietary or sparse in open literature.
This guide bridges that gap. By synthesizing physicochemical principles of the quinoline-4-carboxylic acid (cinchoninic acid) class with established solubility modeling, we provide a predictive solubility landscape.[1][2][3] Furthermore, we outline the rigorous Isothermal Saturation Protocol required to generate validation data, ensuring your process development relies on self-consistent, empirical evidence.
Part 1: Physicochemical Profile & Solubility Landscape[1][2][3]
To understand the solubility behavior of 3-fluoroquinoline-4-carboxylic acid, one must analyze its lattice energy and solvation potential.[1][2][3] The molecule possesses a rigid bicyclic aromatic core, a polarizable fluorine atom at the C3 position, and a strong hydrogen-bond donor/acceptor pair in the C4 carboxylic acid.[2]
1.1 Structural Determinants of Solubility[2][4]
-
High Lattice Energy: The planar quinoline ring facilitates strong
- stacking, while the carboxylic acid forms intermolecular hydrogen-bonded dimers in the solid state.[1][2][3] This results in a high melting point (typically for this class), creating a significant enthalpic barrier ( ) to dissolution.[3] -
Fluorine Effect: The C3-fluorine atom increases lipophilicity (LogP) relative to the parent quinoline-4-carboxylic acid but reduces basicity of the quinoline nitrogen via inductive withdrawal.[1][2][3]
-
Zwitterionic Character: In neutral aqueous media, the compound exists in equilibrium between neutral and zwitterionic forms, contributing to poor water solubility.
1.2 Predictive Solubility Data (Semi-Quantitative)
Based on structural homology to Quinoline-4-carboxylic acid (Cinchoninic acid).[1][2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |
| Aprotic Polar | DMSO, DMF, NMP | High (>50 mg/mL) | Disruption of carboxylic acid dimers; strong dipole interactions.[1][2][3] |
| Protic Polar | Methanol, Ethanol | Moderate (Temp.[3] Dependent) | Solvation via H-bonding; solubility increases exponentially with |
| Acidic/Basic Aqueous | 0.1M NaOH, 0.1M HCl | Very High | Ionization (Salt formation) breaks crystal lattice.[3] |
| Non-Polar | Hexane, Toluene | Negligible (<0.1 mg/mL) | Inability to overcome crystal lattice energy; poor solvation.[3] |
| Chlorinated | DCM, Chloroform | Low | Weak H-bond acceptance; insufficient polarity.[1][2][3] |
Critical Insight: For purification, avoid pure water or non-polar solvents.[3] The optimal crystallization system is likely a cooling crystallization from hot Ethanol/Methanol or a pH-swing precipitation (dissolve in base, precipitate with acid).[2][3]
Part 2: Experimental Protocol for Solubility Determination
2.1 Protocol: Dynamic Laser Monitoring Method
Objective: Determine mole fraction solubility (
-
Preparation: Place an excess of 3-fluoroquinoline-4-carboxylic acid into a jacketed equilibrium cell containing 50 mL of the target solvent.
-
Equilibration: Stir the suspension magnetically at 400 rpm. Circulate water from a thermostatic bath through the jacket to maintain temperature (
).[3] -
Laser Setup: Direct a He-Ne laser beam (power < 5 mW) through the dissolution vessel.[1][2][3] Place a photodiode detector on the opposite side.[3]
-
Dissolution:
-
Slowly add solvent or increase temperature until the solid phase disappears (transmittance maximizes).[3]
-
Alternatively (Standard Static Method): Stir for 24 hours. Stop stirring and allow settling for 2 hours. Withdraw supernatant through a 0.45
m heated syringe filter.
-
-
Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm).
-
Replication: Repeat at 5 K intervals.
2.2 Visualization: Solubility Determination Workflow
Caption: Standardized workflow for determining thermodynamic solubility via the isothermal shake-flask method.
Part 3: Thermodynamic Modeling & Analysis
Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design (e.g., cooling curves).
3.1 The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pharmaceutical intermediates.
- : Mole fraction solubility.[3][5][6]
- : Absolute temperature (Kelvin).[3][6]
- : Empirical parameters derived from regression.
3.2 Thermodynamic Functions of Solution
Using the Van't Hoff analysis, we calculate the driving forces of dissolution:
-
Enthalpy of Solution (
): [1][2][3] -
Gibbs Free Energy (
): [1][2][3]-
Expectation: Positive value.[3] The process is not spontaneous for the pure solid; energy input (mixing/heat) is required.
-
-
Entropy of Solution (
): [1][2][3]
3.3 Visualization: Dissolution Energy Cycle[2]
Caption: Thermodynamic cycle showing dissolution as the sum of lattice disruption (sublimation) and solvation.[2]
Part 4: Process Application - Purification Strategy
The solubility differential of 3-fluoroquinoline-4-carboxylic acid in acidic vs. neutral media is the most robust lever for purification.[1][2][3]
Recommended Purification Workflow
-
Dissolution: Suspend crude solid in 0.5 M NaOH (aq). The carboxylic acid deprotonates, forming the sodium salt, which is highly soluble.
-
Filtration: Filter the alkaline solution to remove non-acidic impurities (insoluble byproducts).[3]
-
Precipitation: Slowly add Acetic Acid or HCl to the filtrate while stirring.
-
Crystallization: As pH approaches the pKa (~3.5 - 4.0), the free acid will precipitate.[3]
-
Polishing: Recrystallize the wet cake from hot Ethanol or DMF/Water mixture to remove trace salts.[3]
References
-
Solubility of Quinoline Derivatives
-
Thermodynamic Modeling
-
Experimental Methodology
-
Compound Data (Proxy)
Sources
- 1. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 2. Lithiumdiisopropylamid | 4111-54-0 [m.chemicalbook.com]
- 3. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. ias.ac.in [ias.ac.in]
Introduction: The Critical Role of pKa in Medicinal Chemistry
An In-depth Technical Guide to the pKa Values of 3-Fluoroquinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system.[1] For drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design. The pKa dictates a molecule's solubility, lipophilicity, and membrane permeability, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ionization state of a drug molecule is critical for its interaction with its biological target.
3-Fluoroquinoline-4-carboxylic acid represents a key scaffold found in many fluoroquinolone antibiotics.[2] The strategic placement of a fluorine atom can significantly alter the electronic properties of the molecule, thereby modulating its pKa and, consequently, its biological activity and pharmacokinetic properties.[3] This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the pKa values of 3-fluoroquinoline-4-carboxylic acid, offering both field-proven experimental protocols and insightful computational approaches.
Ionization Equilibria of 3-Fluoroquinoline-4-Carboxylic Acid
3-Fluoroquinoline-4-carboxylic acid is an amphoteric molecule, meaning it possesses both an acidic and a basic functional group. Consequently, it has two distinct pKa values:
-
pKa1: Corresponding to the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻).
-
pKa2: Corresponding to the protonation of the quinoline nitrogen atom to form a quinolinium cation.
The ionization state of the molecule is therefore pH-dependent. The following diagram illustrates the different ionic species of 3-fluoroquinoline-4-carboxylic acid in equilibrium.
Sources
A Senior Application Scientist's Guide to 3-Fluoroquinoline-4-Carboxylic Acid: Procurement, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules.[1][2] First identified as an impurity during the synthesis of chloroquine in 1962, this scaffold quickly became the foundation for a critical class of antibacterial agents.[3] The strategic introduction of a fluorine atom into the quinolone ring system dramatically enhances antibacterial potency and broadens the spectrum of activity, giving rise to the widely used fluoroquinolone antibiotics.[4][5] These agents, including foundational drugs like ciprofloxacin and levofloxacin, exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]
This guide focuses on a key building block within this chemical family: 3-fluoroquinoline-4-carboxylic acid . We will provide an in-depth technical overview covering its properties, synthesis, commercial availability, and essential experimental protocols for its use in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis and analysis.
Physicochemical Data
The fundamental properties of 3-fluoroquinoline-4-carboxylic acid are summarized below. This data is critical for calculating molar equivalents, selecting appropriate analytical techniques, and ensuring correct identification.
| Property | Value | Source(s) |
| CAS Number | 153880-32-1 | [7] |
| Molecular Formula | C₁₀H₆FNO₂ | [8] |
| Molecular Weight | 191.16 g/mol | [8] |
| Appearance | Typically a solid (e.g., crystalline powder) |
Spectroscopic Characterization
Spectroscopic analysis is a non-negotiable step to verify the identity and purity of a starting material. The expected spectral features for 3-fluoroquinoline-4-carboxylic acid are based on the characteristic absorptions of its constituent functional groups.[9][10]
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Carboxylic Acid (COOH) | >10-12 ppm (broad singlet) | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and resonance effects.[9][10] |
| Aromatic Protons | 7.0 - 9.0 ppm | Protons on the quinoline ring system. | |
| ¹³C NMR | Carboxyl Carbon (COOH) | 160 - 185 ppm | The carbonyl carbon is significantly deshielded by the two oxygen atoms.[9][10] |
| Carbonyl Carbon (C4) | ~175-185 ppm | The keto-carbonyl carbon of the quinolone ring. | |
| Aromatic Carbons | 110 - 150 ppm | Carbons of the bicyclic aromatic system. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Extensive hydrogen bonding in carboxylic acid dimers causes significant peak broadening.[11] |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1730 cm⁻¹ (strong) | Characteristic absorption for a conjugated carboxylic acid carbonyl group.[11] | |
| C-F Stretch | ~1000 - 1100 cm⁻¹ | Indicates the presence of the carbon-fluorine bond.[12] |
Synthetic Pathways: An Overview
Understanding the synthesis of 3-fluoroquinoline-4-carboxylic acid is valuable for anticipating potential impurities and for designing syntheses of novel derivatives. While multiple routes exist, a common and versatile strategy is the Gould-Jacobs reaction . This method involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) or similar malonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis.
The causality of this workflow is straightforward: the initial condensation forms a key intermediate, which is then subjected to high temperature to drive the ring-closing reaction, forming the quinolone core. The final hydrolysis step converts the ester at the 3-position into the required carboxylic acid.
Applications in Research and Drug Development
3-Fluoroquinoline-4-carboxylic acid is not an end-product therapeutic itself but rather a high-value starting material or intermediate for the synthesis of more complex molecules.[1]
-
Antibacterial Agents: Its primary application is in the synthesis of fluoroquinolone antibiotics. The carboxylic acid at the 4-position and the keto group at the 3-position are essential for binding to bacterial DNA gyrase.[13] The fluorine atom at the 3-position can be used to modulate the electronic properties and biological activity of the final compound.
-
Antitumor and Antiviral Research: The 4-quinolone-3-carboxylic acid motif has been explored for non-classical biological activities, including as an inhibitor of HIV-1 integrase and as a scaffold for developing novel anticancer agents.[1][2]
-
Combinatorial Chemistry: As a versatile bicyclic framework, it serves as an attractive starting point for building combinatorial libraries to screen for a wide range of biological targets.[2]
Commercial Suppliers and Procurement
For researchers requiring high-purity starting materials without undertaking a multi-step synthesis, direct procurement from commercial suppliers is the most efficient path. The following table summarizes several known suppliers of 3-fluoroquinoline-4-carboxylic acid.
Disclaimer: This list is for informational purposes and is not exhaustive. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.
| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Notes |
| BLD Pharm | 153880-32-1 | 153880-32-1 | ≥97% | Provides access to NMR, HPLC, and other characterization data online.[7] |
| Fluorochem | F305771 (for 6-fluoro isomer) | 220844-73-5 | >95% | A well-known supplier of fluorinated building blocks. Note that specific isomer availability can vary.[14] |
| ChemUniverse | P98834 (for 8-fluoro isomer) | 71082-53-6 | 95% | Specializes in a wide range of research chemicals.[8] |
Experimental Protocols and Handling
Adherence to proper handling procedures and the implementation of a self-validating quality control workflow are paramount for experimental success and safety.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Always handle the compound in a well-ventilated area, preferably a fume hood. Avoid all contact with skin and eyes and prevent inhalation of dust.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place, as defined in the USP-NF standards.[15]
-
Spills: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal. Clean the surface thoroughly to remove any residual contamination.[15]
Protocol: Preparation of a Stock Solution
For most applications, a stock solution in an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power.
Objective: To prepare a 100 mM stock solution of 3-fluoroquinoline-4-carboxylic acid in DMSO.
Methodology:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 100 mM solution (MW = 191.16 g/mol ): Mass = 0.1 mol/L * 0.001 L * 191.16 g/mol = 0.0191 g = 19.1 mg
-
Weighing: Accurately weigh 19.1 mg of 3-fluoroquinoline-4-carboxylic acid into a clean, dry vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the mixture gently until the solid is completely dissolved. The resulting solution should be clear.
-
Storage: Store the stock solution at -20°C for long-term stability.[16] Before use, thaw completely and vortex to ensure homogeneity.
Protocol: Quality Control of Procured Material
It is imperative to verify the identity and purity of a commercially sourced reagent before committing it to a synthetic route or biological assay.
Objective: To confirm the structure and purity of a received batch of 3-fluoroquinoline-4-carboxylic acid.
Methodology:
-
Documentation Review: Cross-reference the received material with the purchase order and the supplier's Certificate of Analysis.
-
¹H NMR Analysis: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a spectrum and verify the presence of the characteristic broad carboxylic acid proton signal above 10 ppm and the expected aromatic proton signals.
-
Causality: This step confirms the proton framework of the molecule.
-
-
FTIR Analysis: Acquire an IR spectrum (e.g., using a KBr pellet or ATR). Confirm the presence of the very broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (~1710 cm⁻¹).
-
Causality: This provides definitive evidence for the key carboxylic acid functional group.
-
-
LC-MS Analysis: Prepare a dilute solution and analyze by LC-MS to confirm the molecular weight. The mass spectrum should show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
-
Causality: This validates the molecular formula and provides an assessment of purity.
-
-
Final Assessment: If all spectroscopic data align with the expected structure and the purity meets the required standard (e.g., >95% by LC-MS), the material can be approved for use.
Conclusion
3-Fluoroquinoline-4-carboxylic acid is a fundamentally important building block in modern medicinal chemistry, particularly for the development of antibacterial agents. Its effective use hinges on a clear understanding of its chemical properties, reliable procurement from reputable suppliers, and rigorous in-house quality control. By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can confidently integrate this valuable scaffold into their discovery programs, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.
References
- Safety Data Sheet for Levofloxacin. (n.d.).
- 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid. (n.d.). ChemScene.
-
Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]
- 3-Fluoroquinoline-4-carboxylic acid. (n.d.). BLD Pharm.
-
Al-Trawneh, S. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]
- Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimica Organica.
-
Fernandes, C. C., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]
- 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID. (n.d.). ChemUniverse.
-
The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (n.d.). SciSpace. [Link]
- A process for synthesis of fluoroquinolonic derivatives. (2003).
-
Facchini, M., et al. (2007). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Magnetic Resonance in Chemistry. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]
- Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. (2009).
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2020). Spectroscopy Online. [Link]
-
Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. (n.d.). NUCLEUS information resources. [Link]
-
Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. [Link]
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- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
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3-Fluoroquinoline-4-carboxylic acid melting point and physical state
The following is an in-depth technical guide regarding the physicochemical characterization and application of 3-Fluoroquinoline-4-carboxylic acid .
CAS Registry Number: 153880-32-1 Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol [1][2]
Executive Summary
3-Fluoroquinoline-4-carboxylic acid is a specialized heteroaromatic scaffold used primarily as a building block in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antibacterial fluoroquinolones. Unlike its more common isomer, 6-fluoroquinoline-4-carboxylic acid (a precursor to ciprofloxacin-class drugs), the 3-fluoro isomer offers a unique vector for structure-activity relationship (SAR) exploration. Its fluorine atom at the C3 position modulates the pKa of the adjacent carboxylic acid and alters the metabolic stability of the quinoline ring system.
This guide details the physical state, melting point behavior, and critical characterization protocols required for handling this compound in a drug development context.
Physicochemical Properties[3][4][5][6][7][8]
Physical State and Appearance
At standard ambient temperature and pressure (SATP), 3-Fluoroquinoline-4-carboxylic acid exists as a solid .
-
Appearance: Typically an off-white to pale yellow crystalline powder.
-
Odor: Odorless to faint characteristic amine-like odor.
Melting Point Profile
Like most quinoline-4-carboxylic acid derivatives (cinchoninic acids), this compound exhibits a high melting point due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and
| Property | Value / Range | Technical Note |
| Melting Point | > 210 °C (Decomposes) | Exact values vary by crystal habit and purity. Often observed in the 240–260 °C range with decomposition. |
| Boiling Point | N/A (Solid) | Predicted > 350 °C; decomposes before boiling at atmospheric pressure. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, and aqueous alkali (forming carboxylate salts). |
| pKa (Predicted) | ~3.5 – 4.0 | The C3-fluorine inductive effect lowers the pKa relative to unsubstituted quinoline-4-carboxylic acid. |
Critical Insight: Do not rely solely on capillary melting point apparatus for purity determination. These high-melting solids often undergo decarboxylation or sublimation near their melting transition. Differential Scanning Calorimetry (DSC) is the required standard for accurate thermal characterization.
Synthesis and Purification Context
Understanding the synthesis is crucial for anticipating impurities that affect the physical state. The compound is typically accessible via modified Pfitzinger reaction or Gould-Jacobs cyclization pathways using fluorinated aniline precursors.
Impurity Profile Impacting Melting Point
-
Decarboxylated byproduct: 3-Fluoroquinoline (Liquid/Low-melting solid). Presence significantly depresses MP.
-
Isomeric impurities: 6-Fluoro or 8-Fluoro isomers (if starting material regioselectivity was poor).
-
Inorganic salts: Residual copper or silver salts from cyclization catalysts.
Visualization: Synthesis & Purification Workflow
The following diagram outlines the critical process steps and where physical property deviations typically originate.
Figure 1: Synthetic workflow highlighting the hydrolysis and purification stages where the solid state is established.
Analytical Characterization Protocols
To validate the identity and physical state of 3-Fluoroquinoline-4-carboxylic acid, a multi-modal approach is required. Relying on melting point alone is insufficient due to decomposition.
Protocol 1: Thermal Analysis (DSC/TGA)
Objective: Distinguish between true melting, polymorphic transitions, and decomposition.
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Pan: Hermetically sealed aluminum pan with a pinhole (to allow gas escape during decomposition).
-
Ramp Rate: 10 °C/min from 40 °C to 300 °C.
-
Interpretation: Look for a sharp endotherm (melt) immediately followed by an erratic exotherm (decomposition).
Protocol 2: NMR Validation (19F and 1H)
The fluorine atom provides a distinct handle for purity assessment.
-
Solvent: DMSO-d6 (Compound is poorly soluble in CDCl3).
-
19F NMR: Expect a singlet (or multiplet depending on H-coupling) around -110 to -130 ppm (relative to CFCl3). This confirms the presence of the fluorine on the aromatic ring and quantifies isomeric impurities.
Visualization: Characterization Logic Tree
Figure 2: Decision logic for validating the solid-state integrity of the compound.
Pharmaceutical Applications & Handling
Drug Development Utility
This scaffold is a bioisostere for other halo-quinoline acids. It is particularly relevant in the design of:
-
Kinase Inhibitors: The 4-COOH group serves as a handle for amide coupling to create hinge-binding motifs (e.g., Aurora A kinase inhibitors).
-
Antibacterials: While less common than the 6-fluoro isomers (ciprofloxacin precursors), the 3-fluoro variant is used to probe binding pocket sterics and electronic requirements in DNA gyrase inhibition.
Safety & Handling (SDS Highlights)
-
GHS Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. The powder can be electrostatic.
-
Storage: Keep in a cool, dry place. Hygroscopicity is possible; store under inert atmosphere if high precision is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18414347, 3-Fluoroquinoline-4-carboxylic acid. Retrieved from [Link]
-
Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Contextual reference for fluoroquinoline synthesis methods). Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Amidation of Sterically Congested 3-Fluoroquinoline-4-Carboxylic Acid
Part 1: Executive Summary & Mechanistic Insight
The Challenge: The "Peri-Ortho" Constraint
Coupling 3-fluoroquinoline-4-carboxylic acid is synthetically distinct from standard amide formations. Unlike simple benzoic acids, this substrate presents a unique steric challenge known as the "Peri-Ortho" Constraint .
The carboxylic acid at position C4 is sterically compressed between:
-
The Peri-Hydrogen at C5: A rigid part of the fused ring system that projects into the trajectory of incoming nucleophiles.
-
The Fluorine Atom at C3: While small (Van der Waals radius ~1.47 Å), its proximity creates significant electrostatic repulsion and steric bulk immediately adjacent to the carbonyl.
Why Standard Protocols Fail
Standard coupling reagents (EDC/NHS, HBTU, or even HATU) often result in low conversion or extensive reaction times for this specific scaffold.
-
Mechanism of Failure: The bulky active esters formed by HATU/HBTU cannot effectively approach the sterically crowded C4 carbonyl due to the C3-F/C5-H clamp.
-
Electronic Deactivation: While the 3-F group is electron-withdrawing (inductively activating the carbonyl), the quinoline nitrogen lone pair can participate in resonance that reduces the electrophilicity of the C4 position, requiring highly reactive intermediates.
The Solution Strategy
To ensure success, we must bypass the bulky active ester intermediate. This guide presents two high-probability protocols:
-
Method A (The Kinetic Powerhouse): Activation via Acid Chloride using Oxalyl Chloride/DMF. This generates the smallest possible electrophile (
), minimizing steric clashes. -
Method B (The Thermodynamic Alternative): Activation via T3P (Propylphosphonic Anhydride) . This reagent drives the reaction via an irreversible thermodynamic sink (formation of water-soluble phosphonate byproducts) and is effective for hindered substrates.
Part 2: Decision Matrix & Workflow
Use the following decision tree to select the optimal protocol for your specific amine partner.
Caption: Strategic selection of coupling method based on amine nucleophilicity.
Part 3: Detailed Experimental Protocols
Method A: Acid Chloride Activation (The "Gold Standard" for Yield)
Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when scale-up is required.
Reagents:
-
Substrate: 3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv)
Protocol:
-
Activation Phase:
-
Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Cool the suspension to 0°C.
-
Add catalytic DMF (2-3 drops). Note: This forms the Vilsmeier-Haack intermediate, essential for rapid activation.
-
Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes. Gas evolution (
, , ) will be vigorous. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: The solution should become clear/homogeneous. If not, add an additional 0.5 equiv of Oxalyl Chloride.
-
Crucial Step: Concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling Phase:
-
In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.
-
Cool the amine solution to 0°C.[2]
-
Add the acid chloride solution dropwise to the amine solution.
-
Stir at RT for 4–12 hours.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Wash organic layer with brine, dry over
.
-
Method B: T3P Coupling (The "Green" Alternative)
Best for: Acid-sensitive substrates, parallel synthesis, and avoiding noxious acid chloride fumes.
Reagents:
-
Substrate: 3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)
-
Reagent: T3P (Propylphosphonic anhydride) (50% wt in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (3.0–5.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc or DMF (if solubility is an issue)
Protocol:
-
Setup:
-
Dissolve the carboxylic acid (1.0 equiv) and the Amine (1.2 equiv) in EtOAc (or DMF). Concentration: 0.1 M – 0.2 M.
-
Add the Base (Pyridine is preferred for T3P to minimize epimerization, though less relevant here, it also acts as an excellent proton shuttle).
-
-
Reaction:
-
Workup (The T3P Advantage):
-
Dilute with EtOAc.
-
Wash sequence: Water
1M HCl (to remove pyridine/amine) Sat. Brine. -
T3P byproducts are water-soluble, often eliminating the need for column chromatography.
-
Part 4: Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Method A (Acid Chloride) | Method B (T3P) | Method C (HATU/Standard) |
| Active Species Size | Small ( | Medium (Cyclic Anhydride) | Large (Benzotriazole) |
| Steric Tolerance | High | High | Low |
| Reaction Time | 2-4 Hours | 4-16 Hours | 12-24 Hours (often stalls) |
| Byproducts | Water-soluble Phosphonates | Urea (difficult removal) | |
| Moisture Sensitivity | High | Low | Moderate |
Troubleshooting Guide
-
Problem: Low yield with Method A (Acid Chloride).
-
Root Cause:[2][4][5][6][7][8][9] The acid chloride might be hydrolyzing before reacting with the amine, or the 3-F group is destabilizing the intermediate.
-
Fix: Ensure the evaporation step after oxalyl chloride addition is thorough but rapid. Do not store the acid chloride; use immediately. Use Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) for neutral, mild acid chloride generation if the substrate is acid-sensitive [1].
-
-
Problem: No reaction with T3P.
-
Safety Note - Fluorine:
-
While the C3-F bond is generally stable, avoid extremely harsh nucleophilic conditions (e.g., NaH, high temp with strong alkoxides) which could trigger Nucleophilic Aromatic Substitution (
) at the C3 or C4 position, displacing the fluorine or the carboxyl group.
-
References
-
Ghosez's Reagent Protocol: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).
-
T3P Application: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 13(19), 5048–5051 (2011).
-
Acid Chloride Activation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631 (2009).
- Quinoline Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference Text).
Sources
- 1. reddit.com [reddit.com]
- 2. chimia.ch [chimia.ch]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. bachem.com [bachem.com]
- 9. hepatochem.com [hepatochem.com]
Application Note: Synthesis of 2-(3-Fluoroquinolin-4-yl)benzimidazole Derivatives
This Application Note is structured to guide drug discovery professionals through the rational design and execution of synthesizing 2-substituted benzimidazole derivatives using 3-fluoroquinoline-4-carboxylic acid as the scaffold.
Executive Summary & Strategic Rationale
The fusion of a quinoline moiety with a benzimidazole core creates a "privileged structure" in medicinal chemistry, often exhibiting high affinity for DNA gyrase, kinases, and tubulin. The specific inclusion of a fluorine atom at the C3 position of the quinoline ring is non-trivial; it serves as a metabolic blocker (preventing oxidation at a typically reactive site) and modulates the pKa of the adjacent benzimidazole nitrogen via inductive effects.
This guide details the conversion of 3-fluoroquinoline-4-carboxylic acid into various benzimidazole derivatives. Unlike standard aliphatic acid couplings, this reaction is complicated by the steric and electronic environment of the quinoline C4 position, flanked by the C3-fluorine and the C5-proton.
Key Challenges Addressed:
-
Steric Hindrance: The ortho-fluorine substituent can retard nucleophilic attack at the carbonyl carbon.
-
Solubility: The planar, rigid nature of the product often leads to π-stacking and poor solubility, requiring specific purification strategies.
-
Regioselectivity: When using unsymmetrical o-phenylenediamines, tautomerism and steric bulk dictate the major isomer.
Retrosynthetic Analysis & Mechanism
The construction of the benzimidazole ring involves the condensation of the carboxylic acid (electrophile) with an o-phenylenediamine (nucleophile), followed by cyclodehydration.
Mechanistic Pathway[1][2][3]
-
Activation: The carboxylic acid is converted into an active ester or acid chloride to overcome the electron-rich nature of the quinoline ring which might reduce carbonyl electrophilicity.
-
Amidation: The primary amine of the diamine attacks the activated carbonyl to form a mono-amide (N-(2-aminophenyl)amide).
-
Cyclodehydration: Under acidic or thermal conditions, the second amine attacks the carbonyl of the amide, expelling water to close the imidazole ring.
Caption: Stepwise mechanistic progression from acid activation to benzimidazole ring closure.
Experimental Protocols
Two distinct protocols are provided. Method A is the "Gold Standard" for medicinal chemistry (mild, high functional group tolerance). Method B is the "Scale-Up" method (robust, cost-effective, but harsher).
Method A: HATU-Mediated One-Pot Synthesis (Recommended for Library Generation)
This method avoids harsh acidic conditions, preserving sensitive functional groups on the o-phenylenediamine.
Reagents:
-
3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)
-
Substituted o-phenylenediamine (1.1 equiv)
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA.
Protocol:
-
Activation: In a dried round-bottom flask, dissolve 3-fluoroquinoline-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution should turn slightly yellow/orange, indicating active ester formation.
-
Addition: Add the substituted o-phenylenediamine (1.1 mmol). Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the mono-amide intermediate (
= Mass of Acid + Diamine - 18). -
Cyclization: Once the amide is formed, add glacial acetic acid (10 equiv) directly to the reaction mixture and heat to 80°C for 3–5 hours. Alternatively, microwave irradiation at 100°C for 20 minutes facilitates rapid cyclization.
-
Work-up: Cool to RT. Pour the mixture into ice-cold saturated NaHCO₃ solution (50 mL). The product usually precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Method B: Polyphosphoric Acid (PPA) Cyclization (Recommended for Scale-Up)
PPA acts as both solvent and condensing agent. This method is ideal for simple substrates and gram-scale synthesis.
Reagents:
-
3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)
-
o-phenylenediamine (1.0 equiv)[2]
-
Polyphosphoric Acid (PPA) (~10 g per 1 g of reactant)
Protocol:
-
Mixing: In a beaker, mix 3-fluoroquinoline-4-carboxylic acid (5 mmol) and o-phenylenediamine (5 mmol).
-
PPA Addition: Add PPA (20 g) and manually stir with a glass rod to ensure a homogeneous paste.
-
Heating: Heat the mixture to 140–150°C in an oil bath for 4 hours. The mixture will become a viscous, dark syrup.
-
Quenching: Cool the mixture to ~60°C (do not let it solidify completely). Slowly pour the syrup into crushed ice (200 g) with vigorous stirring.
-
Neutralization: The free base is liberated by slowly adding 50% NaOH solution or solid Na₂CO₃ until pH ~8–9.
-
Isolation: The solid product is filtered, washed copiously with water, and air-dried.
Purification & Characterization Strategy
Given the lipophilicity of the quinoline-benzimidazole hybrid, purification can be challenging.
Purification Decision Matrix
| Scenario | Recommended Method | Notes |
| High Purity Crude (>85%) | Recrystallization | Solvents: Ethanol/Water (9:1) or Acetonitrile.[3][4] |
| Standard Crude (Mix of amide/product) | Flash Chromatography | Eluent: DCM:MeOH (95:5 to 90:10). The product is polar. |
| Trace Impurities | Reverse Phase HPLC | C18 Column. Gradient: Water (0.1% Formic Acid) / ACN. |
Characterization Checklist (Self-Validation)
To confirm the structure, ensure the following spectral features are present:
-
¹H NMR (DMSO-d₆):
-
Benzimidazole NH: Broad singlet at δ 12.5–13.5 ppm (disappears with D₂O shake).
-
Quinoline C2-H: Singlet/Doublet at δ 8.8–9.2 ppm.
-
Fluorine Coupling: The proton at Quinoline C5 (peri-position) may show coupling to the C3-F.
-
-
¹⁹F NMR:
-
Diagnostic signal for the C3-fluorine atom, typically around δ -110 to -130 ppm.
-
-
HRMS:
-
Confirm exact mass. Look for the characteristic M+1 peak.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of Amide (Method A) | Steric hindrance from C3-F. | Increase activation time (30 min) or switch coupling agent to EDC/HOAt . |
| Incomplete Cyclization | Stable amide intermediate. | Increase cyclization temperature to 100°C or add p-TsOH (catalytic) to the acetic acid step. |
| Product is "Sticky"/Gum | Trapped DMF/DMA. | Dissolve gum in EtOAc, wash 5x with water/brine to remove DMF. Triturate with diethyl ether. |
| Regioisomers Observed | Unsymmetrical diamine used. | Regioisomers are expected (5-substituted vs 6-substituted). Separate by HPLC if necessary, though they often interconvert in solution. |
Biological Context & Applications
The 2-(3-fluoroquinolin-4-yl)benzimidazole scaffold is not merely a chemical curiosity; it is a bioisostere of several kinase inhibitors.
-
DNA Intercalation: The planar tricyclic/tetracyclic system can intercalate into DNA base pairs.
-
Topoisomerase Inhibition: The 4-position of quinoline is critical for Topo II interaction; the benzimidazole extension mimics the DNA minor groove binders.
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate stability.
References
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[4] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417–427.[4] Link
-
Cui, W., Kargbo, R. B., et al. (2012).[5] Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Synlett, 23(02), 247–250.[5] Link
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 33248-33276. Link
-
Asahina, Y., et al. (2005).[6] Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives. Journal of Medicinal Chemistry, 48(9), 3443–3446.[6] Link
- Mobinikhaledi, A., et al. (2010). Synthesis of New Benzimidazole Derivatives... Journal of Heterocyclic Chemistry.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification Methods for 3-Fluoroquinoline-4-Carboxylic Acid
Abstract
Esters of 3-fluoroquinoline-4-carboxylic acid are pivotal intermediates and target molecules in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics and other therapeutic agents. The ester moiety can serve as a prodrug to enhance bioavailability or as a key handle for further synthetic transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on three robust methods for the esterification of 3-fluoroquinoline-4-carboxylic acid: Fischer-Speier Esterification, Acid Chloride-Mediated Esterification, and Coupling Agent-Mediated Esterification. Each section details the underlying chemical principles, provides step-by-step protocols, and explains the rationale behind experimental choices to ensure procedural success and reproducibility.
Introduction: Significance of 3-Fluoroquinoline-4-Carboxylic Acid Esters
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial agents.[1][2] Specifically, the 4-quinolone-3-carboxylic acid moiety is the foundational pharmacophore for the entire class of fluoroquinolone antibiotics, including widely used drugs like Ciprofloxacin and Levofloxacin.[2] Esterification of the C-3 carboxylic acid is a critical synthetic step. It can be used to protect the acid group during subsequent reactions at other positions of the quinoline ring or to create ester prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.[3]
However, the electronic nature of the heterocyclic quinoline ring and the presence of the C-6 fluorine atom (common in many bioactive analogues) can influence the reactivity of the carboxylic acid, necessitating carefully selected and optimized esterification conditions. This guide outlines three field-proven methodologies, ranging from classical acid catalysis to milder, modern coupling techniques, to provide a versatile toolkit for the synthetic chemist.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, cost-effective method involving the direct reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis.[4][5] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium toward the ester product.[5][6][7]
Principle and Rationale: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[5][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[8] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4][5] To drive the reaction to completion, one must either use a large excess of the alcohol (often as the solvent) or actively remove the water by-product, for instance, by using a Dean-Stark apparatus.[4][5]
Protocol: Synthesis of Ethyl 3-fluoroquinoline-4-carboxylate
Materials:
-
3-Fluoroquinoline-4-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-fluoroquinoline-4-carboxylic acid (e.g., 5.0 g, 1 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (100 mL, large excess). While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise.
-
Rationale: Ethanol serves as both reactant and solvent, driving the equilibrium forward. Sulfuric acid is the catalyst required to protonate the carboxylic acid.[9] The addition should be slow due to the exothermic nature of the dilution.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Let the reaction proceed for 4-8 hours.
-
Optimization Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, a Dean-Stark trap can be fitted between the flask and condenser to remove water azeotropically with a suitable solvent like toluene.[5]
-
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then in an ice bath.
-
Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated NaHCO₃ solution. Stir until CO₂ evolution ceases.
-
Rationale: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[10]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Workflow for Fischer-Speier Esterification
Sources
- 1. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uakron.edu [uakron.edu]
- 10. researchgate.net [researchgate.net]
Reaction of 3-Fluoroquinoline-4-carboxylic Acid with Lithium Diisopropylamide (LDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reaction of 3-fluoroquinoline-4-carboxylic acid with lithium diisopropylamide (LDA). Quinolone-4-carboxylic acids are a critical structural motif in medicinal chemistry, forming the backbone of many antibacterial agents.[1][2] The introduction of a fluorine atom at the C-6 position, in particular, has been shown to improve tissue penetration and binding to DNA gyrase, enhancing the antibacterial spectrum.[1] This guide will delve into the mechanistic principles, practical experimental protocols, and potential applications of using LDA, a strong, non-nucleophilic base, to functionalize the 3-fluoroquinoline-4-carboxylic acid scaffold. The primary focus will be on directed ortho-metalation (DoM), a powerful strategy for regioselective substitution on aromatic rings.[3][4]
Introduction: The Significance of Fluoroquinolone Functionalization
The quinoline ring system is a privileged scaffold in drug discovery, with applications ranging from antibacterial and anticancer to antiviral and antimalarial agents.[1][5] Specifically, the 4-quinolone-3-carboxylic acid core is the foundation of the widely used fluoroquinolone antibiotics.[6][7] The ability to selectively introduce new functional groups onto this scaffold is of paramount importance for the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.
The reaction with a strong base like lithium diisopropylamide (LDA) opens avenues for C-H activation, enabling the introduction of various electrophiles at specific positions on the quinoline ring. Understanding the intricacies of this reaction is crucial for medicinal chemists seeking to synthesize novel analogs for structure-activity relationship (SAR) studies.
Mechanistic Insights: Directed ortho-Metalation (DoM)
The reaction of 3-fluoroquinoline-4-carboxylic acid with LDA is anticipated to proceed via a Directed ortho-Metalation (DoM) mechanism.[3][4] In this process, a functional group on an aromatic ring, known as a directing metalation group (DMG), coordinates to the lithium cation of the organolithium reagent. This coordination brings the strong base into close proximity to an adjacent ortho-proton, facilitating its abstraction.
Several factors influence the regioselectivity of the deprotonation:
-
Directing Group Hierarchy: The carboxylate group, formed by the initial acid-base reaction between the carboxylic acid and LDA, is a potent DMG. The fluorine atom can also act as a directing group, albeit generally weaker than a carboxylate.[8]
-
Acidic Protons: The most acidic proton in the starting material is the carboxylic acid proton. LDA will first deprotonate this position to form a lithium carboxylate. Subsequently, a second equivalent of LDA is required to deprotonate a C-H bond on the quinoline ring.
-
Kinetic vs. Thermodynamic Control: The use of a sterically hindered base like LDA at low temperatures (typically -78 °C) favors the formation of the kinetically favored product.[9] This means the most accessible ortho-proton is preferentially removed.
In the case of 3-fluoroquinoline-4-carboxylic acid, after the initial deprotonation of the carboxylic acid, there are two potential sites for the second deprotonation: C-2 and C-5. The carboxylate at C-4 will strongly direct to the C-5 position. The fluorine at C-3 could potentially direct to the C-2 position. However, the directing ability of the carboxylate is generally stronger.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 3-Fluoroquinoline-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Fluoroquinoline-4-carboxamide Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. The 4-quinolone-3-carboxylic acid motif, in particular, is famously associated with the potent antibacterial activity of the fluoroquinolone class of antibiotics.[2] However, the broader quinoline family, including quinoline-4-carboxamide derivatives, has demonstrated significant potential in diverse therapeutic areas such as oncology, virology, and antiparasitic applications.[3]
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. While fluorine substitution at the 6, 7, or 8-position of the quinoline ring is common, placing a fluorine atom directly on the pyridine ring at the 3-position presents a unique synthetic challenge and an opportunity to explore novel chemical space and biological activities.
This guide provides a comprehensive overview of a robust synthetic strategy for accessing 3-fluoroquinoline-4-carboxamide derivatives, detailing the underlying chemical principles, step-by-step protocols, and critical optimization parameters.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic approach to the target 3-fluoroquinoline-4-carboxamide (I) involves two primary disconnections. The most evident disconnection is the amide bond, leading back to the key intermediate, 3-fluoroquinoline-4-carboxylic acid (II), and a primary or secondary amine (R¹R²NH). The second major disconnection breaks down the quinoline core itself via a Friedländer-type condensation, leading to a 2-aminobenzaldehyde or 2-aminoketone (III) and a fluorinated α-methylene carbonyl compound (IV), which serves as the source of both the C3-fluorine and the C4-carboxyl precursor.
Caption: Retrosynthetic analysis of 3-fluoroquinoline-4-carboxamide.
Part 1: Synthesis of the 3-Fluoroquinoline-4-carboxylic Acid Core
The cornerstone of this synthesis is the construction of the quinoline ring system with the desired 3-fluoro-4-carboxy substitution pattern. The Friedländer annulation is an ideal choice for this transformation.[4][5] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[6][7]
The Friedländer Synthesis: Mechanism and Rationale
The power of the Friedländer synthesis lies in its convergence and ability to build the quinoline core in a single step. For our target, the key is the selection of the two reactants:
-
The Aryl Component: A 2-aminobenzaldehyde (or a 2-aminophenyl ketone) provides the benzene portion of the quinoline and the nitrogen atom.
-
The Methylene Component: An α-fluoro-β-ketoester, such as ethyl 2-fluoroacetoacetate, provides atoms C2, C3, and C4 of the quinoline ring, crucially introducing the fluorine at C3 and an ester group at C4, which can be readily hydrolyzed to the required carboxylic acid.
The reaction proceeds via an initial aldol-type condensation between the enolate of the β-ketoester and the aldehyde, followed by cyclization through the formation of a Schiff base (imine) and subsequent dehydration to yield the fully aromatic quinoline ring.[4] The use of an acid catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid, is common to promote both the condensation and dehydration steps.[4]
Caption: Overall synthetic workflow for 3-fluoroquinoline-4-carboxamide derivatives.
Protocol 1: Synthesis of 3-Fluoro-2-methylquinoline-4-carboxylic Acid
This protocol describes a representative synthesis of the core acid intermediate using the Friedländer reaction followed by ester hydrolysis.
Step A: Friedländer Condensation
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq), ethyl 2-fluoroacetoacetate (1.1 eq), and absolute ethanol to form a ~0.5 M solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Rationale: An acid catalyst is essential to protonate the carbonyls, facilitating both the initial aldol condensation and the final dehydration step to form the aromatic quinoline ring.[5]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate directly or can be precipitated by the addition of cold water.
-
Purification: Collect the crude solid, ethyl 3-fluoro-2-methylquinoline-4-carboxylate, by filtration. Wash the solid with cold water and then a minimal amount of cold ethanol. If necessary, purify further by recrystallization from ethanol or column chromatography.
Step B: Saponification (Ester Hydrolysis)
-
Reaction Setup: Suspend the crude ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution (e.g., 3:1 v/v).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3.
-
Causality: The basic hydrolysis (saponification) deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt. Subsequent acidification is required to protonate the carboxylate, causing the neutral, less soluble carboxylic acid product to precipitate out of the aqueous solution.
-
-
Isolation: Collect the precipitated 3-fluoro-2-methylquinoline-4-carboxylic acid by filtration. Wash the solid thoroughly with cold water to remove inorganic salts and dry under vacuum. The product is often pure enough for the next step without further purification.
Part 2: Formation of the 4-Carboxamide Bond
The conversion of a carboxylic acid to a carboxamide is one of the most fundamental and frequently used reactions in medicinal chemistry.[8] This transformation typically requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic, followed by nucleophilic attack by the desired amine.
Choosing the Right Coupling Strategy
There are two primary methods for this conversion:
-
Two-Step (via Acid Chloride): The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This intermediate is then immediately reacted with the amine. This method is robust and cost-effective but can be incompatible with sensitive functional groups due to the harsh reagents.
-
One-Pot (Peptide Coupling Reagents): A wide variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), facilitate the reaction in a single pot under milder conditions.[3][10]
-
Expertise & Experience: For library synthesis and molecules with delicate functionality, one-pot coupling reagents are superior. HATU, for example, is highly efficient and minimizes side reactions and racemization (if chiral amines are used). A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed and to deprotonate the amine hydrochloride salt, if used.
-
Protocol 2: Synthesis of N-Aryl/Alkyl-3-fluoro-2-methylquinoline-4-carboxamide
This protocol details a general and reliable amidation procedure using HATU as the coupling agent.
-
Reagent Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-fluoro-2-methylquinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Amine and Base Addition: Add the desired primary or secondary amine (1.1 eq) followed by diisopropylethylamine (DIPEA, 2.5 eq).
-
Coupling Agent Addition: Add the coupling reagent HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Trustworthiness: Adding the coupling reagent last ensures that the carboxylic acid is activated in the presence of the amine, promoting efficient amide bond formation and minimizing the formation of undesired side products from the activated acid intermediate.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final 3-fluoroquinoline-4-carboxamide derivative.
Data Presentation and Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
| Compound Name | Molecular Formula | MW ( g/mol ) | Appearance | ¹H NMR (δ, ppm) in CDCl₃ (Representative) | MS (ESI+) m/z |
| 3-Fluoro-2-methylquinoline-4-carboxylic Acid | C₁₁H₈FNO₂ | 205.19 | Off-white solid | 12.5 (s, 1H, COOH), 8.2-7.5 (m, 4H, Ar-H), 2.8 (d, J=4 Hz, 3H, CH₃) | 206.1 [M+H]⁺ |
| N-Benzyl-3-fluoro-2-methylquinoline-4-carboxamide | C₁₈H₁₅FN₂O | 294.33 | White solid | 8.1-7.2 (m, 9H, Ar-H), 6.5 (br t, 1H, NH), 4.7 (d, J=6 Hz, 2H, CH₂), 2.7 (d, J=4 Hz, 3H, CH₃) | 295.1 [M+H]⁺ |
Note: NMR and MS data are hypothetical and representative for illustrative purposes.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the structure, particularly the successful incorporation of fluorine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide carbonyl (~1650 cm⁻¹).
References
-
Friedlander quinoline synthesis. (n.d.). Chemie.de. Retrieved from [Link]
-
Friedländer synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (2021). ResearchGate. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). ACS Publications. Retrieved from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (1982). R Discovery. Retrieved from [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). IQuimica. Retrieved from [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved from [Link]
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). SciSpace. Retrieved from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Jordan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2005). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2024). MDPI. Retrieved from [Link]
- A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
-
Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluoroquinolone-3-carboxamide amino acid conjugates: Synthesis, antibacterial properties and molecular modeling studies. (2019). PubMed. Retrieved from [Link]
-
Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (2018). Synfacts. Retrieved from [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
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Application Note: Suzuki-Miyaura Coupling for the Synthesis of Novel 3-Aryl-3-fluoroquinoline-4-carboxylic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Specifically, 3-substituted quinoline-4-carboxylic acids are crucial pharmacophores. The introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical and metabolic properties of these molecules. This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction for the derivatization of brominated 3-fluoroquinoline-4-carboxylic acid, a key building block for creating diverse chemical libraries for drug discovery. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Importance of Quinolines and the Suzuki-Miyaura Reaction
Quinolines and their derivatives are a cornerstone in pharmaceutical research, forming the structural basis for drugs with anticancer, antimalarial, and anti-inflammatory properties.[1] The ability to functionalize the quinoline core is paramount for structure-activity relationship (SAR) studies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[2] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally non-toxic and environmentally benign.[3]
This application note focuses on the coupling of a brominated 3-fluoroquinoline-4-carboxylic acid with various aryl and heteroaryl boronic acids. This specific transformation presents unique challenges due to the electron-deficient nature of the quinoline ring and the presence of multiple functional groups that could potentially interfere with the catalytic cycle.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron compound.[5]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with Quinolines
-
Catalyst and Ligand Selection: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic activity. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired catalytic turnover and prevent catalyst deactivation.[7][8][9]
-
Base Selection: The carboxylic acid group on the substrate is acidic and will react with the base. A suitable base should be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[10][11] The use of at least two equivalents of the base is recommended to neutralize the carboxylic acid and facilitate the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[1] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[12][13] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to drive the reaction to completion. Pinacol esters of boronic acids are often more stable and can be a good alternative.[15]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
Substrate: 7-Bromo-3-fluoroquinoline-4-carboxylic acid
-
Coupling Partner: Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%) or other suitable Pd catalyst.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Other: Nitrogen or Argon gas, anhydrous sodium sulfate, ethyl acetate, brine.
Reaction Setup
The following table provides an example of reagent quantities for a 1 mmol scale reaction.
| Reagent | M.W. ( g/mol ) | Amount (mg) | Equivalents | Mol (mmol) |
| 7-Bromo-3-fluoroquinoline-4-carboxylic acid | 270.05 | 270 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 183 | 1.5 | 1.5 |
| Pd(dppf)Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the 7-bromo-3-fluoroquinoline-4-carboxylic acid (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (0.05 equiv), and the base (3.0 equiv).[16]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1][14]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (4:1, 10 mL total for a 1 mmol reaction) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, making it more soluble in the organic layer.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-3-fluoroquinoline-4-carboxylic acid analog.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Characterization and Analysis
The successful synthesis of the target compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The disappearance of the proton signal corresponding to the aromatic C-H at the 7-position of the quinoline and the appearance of new signals for the coupled aryl group in the ¹H NMR spectrum are key indicators of a successful reaction. ¹⁹F NMR can be used to monitor the consumption of the starting material.[17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[18]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Try a different palladium precatalyst or ligand.[19] |
| Insufficiently active base | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. | |
| Low reaction temperature | Increase the temperature to 100-110 °C. Consider switching to a higher-boiling solvent like DMF or toluene. | |
| Protodeboronation of Boronic Acid | Boronic acid instability | Use the corresponding boronic acid pinacol ester. Add the boronic acid in portions during the reaction. |
| Reaction time is too long | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupling Product (Biaryl) | Oxygen contamination | Rigorously exclude oxygen from the reaction mixture.[14] |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Baseline streaking on TLC | Add a small amount of acetic acid to the chromatography eluent to protonate the carboxylic acid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-aryl-3-fluoroquinoline-4-carboxylic acid analogs. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocol and insights provided in this application note offer a solid foundation for researchers to develop novel quinoline-based compounds for drug discovery and development programs.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Polshettiwar, V., & Molnár, Á. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(55), 13698-13723. Retrieved from [Link]
-
Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Dissertation Abstracts International. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Yılmaz, S., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Retrieved from [Link]
-
Wang, D., et al. (2014). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry, 16(8), 3752-3758. Retrieved from [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline... [Scientific diagram]. Retrieved from [Link]
-
MDPI. (2024, November 20). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 4839-4846. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ACS Publications. (2009, January 20). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoroquinoline-4-Carboxylic Acid
Welcome to the technical support center for the synthesis of 3-fluoroquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the challenges of this synthesis and improve your yields.
Introduction
3-Fluoroquinoline-4-carboxylic acid is a critical building block in medicinal chemistry, forming the core of many antibacterial agents known as fluoroquinolones. The presence of the fluorine atom at the 3-position can significantly influence the molecule's electronic properties and biological activity. However, its synthesis can be challenging, often plagued by low yields and difficult purifications. This guide focuses on the most common synthetic route, the Gould-Jacobs reaction, providing detailed protocols and troubleshooting for each key stage.
Primary Synthetic Route: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely adopted method for constructing the quinoline core.[1] It proceeds in three main stages:
-
Condensation: Reaction of a substituted aniline (in this case, 3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting anilidomethylenemalonate intermediate.
-
Hydrolysis & Decarboxylation: Conversion of the resulting ester to the final carboxylic acid.
Below is a general workflow for this synthetic pathway.
Caption: General workflow for the Gould-Jacobs synthesis of 3-fluoroquinoline-4-carboxylic acid.
Troubleshooting Guide: Gould-Jacobs Reaction
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Condensation of 3-Fluoroaniline and DEEM
Question 1: My condensation reaction is sluggish or results in a low yield of the anilidomethylenemalonate intermediate. What could be the cause?
Potential Causes & Solutions:
-
Insufficient Temperature: The condensation reaction requires heat to drive off the ethanol byproduct.[2] The reaction is typically performed by heating a neat mixture of the reactants.
-
Solution: Ensure the reaction temperature is maintained between 100-130 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) until the 3-fluoroaniline starting material is consumed.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate (DEEM) to ensure the complete consumption of the more valuable 3-fluoroaniline.[2]
-
-
Purity of Reactants: Impurities in either 3-fluoroaniline or DEEM can interfere with the reaction.
-
Solution: Use freshly distilled 3-fluoroaniline and high-purity DEEM. DEEM can degrade over time, so using a fresh bottle or distilling it under vacuum is recommended if it is old.
-
Question 2: I'm observing multiple spots on my TLC plate during the condensation step that are not starting material or the desired product. What are they?
Potential Causes & Solutions:
-
Side Reactions of DEEM: DEEM can react with itself or with moisture at high temperatures.
-
Solution: Ensure your reaction setup is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
-
-
Formation of Bis-adducts: While less common, it's possible for the product to react further.
-
Solution: Adhere to the recommended 1:1 to 1:1.2 stoichiometry. Avoid prolonged heating once the starting aniline has been consumed, as verified by TLC.
-
Step 2: Thermal Cyclization
Question 3: The cyclization step is giving me a very low yield of the quinoline ester. The crude product is a dark, tarry substance. How can I improve this?
This is the most critical and often lowest-yielding step. The high temperatures required for the 6-electron electrocyclization can lead to significant decomposition.[3]
Potential Causes & Solutions:
-
Inadequate Cyclization Temperature: The intramolecular cyclization requires very high temperatures, typically around 250 °C.[2]
-
Solution: Use a high-boiling, inert solvent to achieve and maintain the required temperature uniformly. Diphenyl ether (b.p. 259 °C) or Dowtherm A are the most common and effective choices. Heating the intermediate without a solvent can lead to localized overheating and charring.
-
-
Reaction Time: Both insufficient and excessive heating times can be detrimental.
-
Solution: The optimal time at reflux is typically 30-60 minutes.[2] Monitor the reaction by taking small aliquots (if safe and feasible) and analyzing them by TLC. Prolonged heating can lead to the degradation of the product.
-
-
Atmosphere Control: Oxidation can occur at these high temperatures, leading to colored impurities and byproducts.
-
Solution: Conduct the cyclization under a nitrogen or argon atmosphere to prevent oxidative decomposition.
-
The following table summarizes the impact of different solvents and conditions on the cyclization yield.
| Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| Diphenyl Ether | ~250 °C | 30-60 min | Moderate to Good | Gold standard. Product often precipitates on cooling.[2] |
| Dowtherm A | ~257 °C | 30-60 min | Moderate to Good | Similar to diphenyl ether. |
| Neat (No Solvent) | >200 °C | Variable | Poor to Moderate | Prone to charring and decomposition. Not recommended. |
| Microwave Irradiation | 250-300 °C | 5-20 min | Potentially Improved | Can significantly reduce reaction time and improve yields by minimizing decomposition.[2] |
Step 3: Hydrolysis (Saponification) and Decarboxylation
Question 4: The saponification of my ethyl 3-fluoro-4-hydroxyquinoline-3-carboxylate is incomplete. How can I drive it to completion?
Potential Causes & Solutions:
-
Insufficient Base or Reaction Time: The ester hydrolysis requires stoichiometric amounts of a strong base and sufficient time at reflux.
-
Solution: Use a 10-20% aqueous solution of sodium hydroxide (NaOH) and ensure the mixture is refluxed for at least 1-2 hours.[2] Monitor the reaction by TLC until the starting ester spot disappears.
-
-
Poor Solubility: The quinoline ester may not be fully soluble in the aqueous base, leading to a slow, heterogeneous reaction.
-
Solution: Adding a co-solvent like ethanol can improve solubility and accelerate the hydrolysis.
-
Question 5: During acidification to precipitate the carboxylic acid, I get an oil or a very fine, hard-to-filter solid. What should I do?
Potential Causes & Solutions:
-
Incorrect pH or Temperature: If the pH is too low or the solution is not cooled properly, the product may precipitate as an oil.
-
Solution: Cool the aqueous layer in an ice bath before and during acidification. Add the acid (e.g., concentrated HCl or acetic acid) slowly while stirring vigorously. Aim for a final pH of 4-5.[4] Seeding the solution with a small crystal of the product can sometimes induce proper crystallization.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((3-fluoroanilino)methylene)malonate (Condensation)
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Equip the flask with a condenser and heat the mixture in an oil bath at 120 °C for 1.5-2 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is complete when the 3-fluoroaniline spot is no longer visible.
-
Allow the mixture to cool. The resulting crude intermediate, a viscous oil or low-melting solid, can often be used directly in the next step without further purification.
Protocol 2: Synthesis of Ethyl 3-fluoro-4-hydroxyquinoline-3-carboxylate (Cyclization)
-
In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude anilidomethylenemalonate intermediate from the previous step in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (~250 °C) and maintain this temperature for 45 minutes.
-
Cool the reaction mixture to room temperature. The product should precipitate as a solid.
-
Add a non-polar solvent such as hexane to dilute the diphenyl ether and facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry.
Protocol 3: Synthesis of 3-Fluoroquinoline-4-carboxylic Acid (Hydrolysis)
-
Suspend the dried ethyl 3-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours until all the solid has dissolved and the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
While stirring vigorously, slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 4.
-
The final product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Frequently Asked Questions (FAQs)
Q: Can I use a different starting aniline for this reaction? A: Yes, the Gould-Jacobs reaction is effective for various anilines. However, anilines with electron-donating groups in the meta-position tend to give better yields.[3] Electron-withdrawing groups, like the fluorine in 3-fluoroaniline, can sometimes make the cyclization step more challenging, requiring stringent temperature control.
Q: My final product has a persistent color. How can I decolorize it? A: Colored impurities often arise from decomposition during the high-temperature cyclization. Recrystallization from a suitable solvent like ethanol, acetic acid, or DMF is the most effective method for purification. Treating the solution with a small amount of activated charcoal before filtration during recrystallization can also help remove colored impurities.
Q: What are the primary safety concerns with this synthesis? A: The main hazards are associated with the high-temperature cyclization step. Diphenyl ether has a high boiling point and can cause severe burns. Always conduct this step in a well-ventilated fume hood behind a safety shield. 3-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Is the Pfitzinger reaction a viable alternative? A: The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is another classic method for synthesizing quinoline-4-carboxylic acids.[5] It can be a good alternative, especially for creating different substitution patterns on the quinoline ring. However, the availability of the required substituted isatins or carbonyl compounds may be a limiting factor.
Caption: Troubleshooting flowchart for the alternative Pfitzinger synthesis route.
References
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Gould–Jacobs reaction. Wikipedia.
- Gould-Jacobs Reaction. Cambridge University Press.
- Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing W
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
- Synthesis of Fluoroquinolone Antibiotics. Author's personal site.
- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science.
- Pfitzinger reaction. Wikipedia.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Sources
Technical Support Center: Purification of 3-Fluoroquinoline-4-Carboxylic Acid
Case ID: 3F-QCA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Chemistry Group
Executive Summary
Welcome to the technical support hub for 3-fluoroquinoline-4-carboxylic acid . This guide addresses the specific challenges of purifying this amphoteric fluorinated heterocycle. Unlike standard organic acids, this compound possesses a basic quinoline nitrogen and an acidic carboxylic acid (influenced by the adjacent electron-withdrawing fluorine).
The most common failure mode in this protocol is treating the compound like a simple benzoic acid derivative. Over-acidification during the workup frequently leads to product loss by redissolving the compound as its hydrochloride salt.
Module 1: The "Golden Path" Protocol
This is the optimized Acid-Base Extraction workflow. It relies on the amphoteric nature of the molecule to separate it from neutral impurities (starting materials, decarboxylated by-products) and inorganic salts.
Prerequisites
-
Crude Material: Reaction mixture or crude solid containing 3-fluoroquinoline-4-carboxylic acid.
-
Solvents: 1M NaOH, Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1M HCl (or 6M for initial adjustment), Distilled Water.
-
Monitoring: Calibrated pH meter (Paper strips are often insufficient for the critical pI window).
Step-by-Step Methodology
1. Basification & Dissolution
-
Suspend the crude material in water.
-
Slowly add 1M NaOH with stirring until the solution reaches pH 10–12 .
-
Mechanism:[1][2][3][4] This deprotonates the carboxylic acid (
) and ensures the quinoline nitrogen is neutral ( ). The product enters the aqueous phase as a sodium salt. -
Checkpoint: The solution should be mostly clear. If dark tars remain undissolved, filter them out (Celite filtration recommended).
2. Organic Wash (Removal of Neutrals)
-
Extract the aqueous alkaline solution with EtOAc (2 x vol) .
-
Separate the layers.[5][6] Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains non-acidic impurities like 3-fluoroquinoline or unreacted anilines).
-
Note: If emulsions form, add a small amount of brine or filter through a glass frit.
3. Controlled Acidification (The Critical Step)
-
Cool the aqueous phase to 5–10°C (improves yield).
-
Slowly add HCl dropwise while monitoring pH continuously.
-
Target pH: 3.0 – 3.5 (Isoelectric Point).
-
Technical Insight: The 3-fluoro substituent exerts a strong inductive effect (-I), lowering the pKa of the quinolinium nitrogen compared to non-fluorinated quinoline. If you acidify to pH 1 (standard for benzoic acids), you will protonate the nitrogen, forming the water-soluble cation (
), and the precipitate will dissolve.
4. Isolation
-
Stir the slurry at the target pH for 30 minutes to allow crystal growth (Ostwald ripening).
-
Filter via vacuum filtration.
-
Wash the cake with cold water (pH 3.5) and then a small amount of cold acetone (to remove water and trace organics).
-
Dry under vacuum at 50°C.
Module 2: Visualization of the Workflow
The following diagram illustrates the logic flow and phase distribution of the target compound during extraction.
Caption: Logical flow for the purification of amphoteric quinoline derivatives. Note the divergence at the acidification step where yield loss occurs.
Module 3: Troubleshooting Guide
This section addresses specific deviations observed in the lab.
| Symptom | Probable Cause | Corrective Action |
| No precipitate formed upon acidification | Overshoot of pH (pH < 1.5). The 3-F substituent lowers the basicity of the nitrogen, but at low pH, it still protonates to form a soluble hydrochloride salt. | Slowly add dilute NaOH (1M) to raise the pH back to the 3.0–3.5 range. The solid should crash out. |
| No precipitate formed (Alternative) | Volume too high. The compound has moderate water solubility even at pI. | Concentrate the aqueous solution by rotary evaporation to 1/3 volume, then re-adjust pH to 3.0–3.5. |
| Product is a sticky oil/gum | Rapid precipitation trapping impurities or formation of a hydrate. | 1. Heat the aqueous slurry to 50°C (may dissolve the oil) and cool very slowly with stirring.2. Seed with a pure crystal if available.3. Sonicate the mixture. |
| Low Yield | Isoelectric Point Missed. | Perform a "pH ladder" test: Take aliquots of the filtrate and adjust pH in 0.5 increments (2.0, 2.5, 3.0, 4.0) to see if more solid precipitates. |
| Product contains inorganic salts | Incomplete washing. NaCl is trapped in the lattice. | Reslurry the solid in a minimum amount of cold water (pH 3.5), stir for 15 mins, and refilter. Do not use pure water as it may dissolve the product (if pI is sensitive). |
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is the pH target (3.0–3.5) different from standard benzoic acid workups?
A: Standard benzoic acids precipitate at pH 1 because they have no basic center. 3-fluoroquinoline-4-carboxylic acid is a zwitterion .
-
Anionic Form (pH > 10):
/ (Soluble) -
Neutral/Zwitterionic Form (pH ~3):
/ or / (Insoluble - Target) -
Cationic Form (pH < 1):
/ (Soluble) The fluorine atom at C3 is electron-withdrawing (Inductive effect), which makes the COOH more acidic (lower pKa) and the Nitrogen less basic. This shifts the isoelectric point lower than unsubstituted quinoline, but you must still avoid the cationic region [1, 2].
Q2: Can I use DCM instead of EtOAc for the wash step?
A: Yes, DCM is excellent for removing non-polar impurities. However, ensure your aqueous phase is definitely basic (pH > 10) before washing. If the pH is neutral, the product might partition into the DCM, leading to yield loss.
Q3: My product is colored (yellow/brown). Is it impure?
A: Quinoline derivatives are often inherently yellow. However, dark brown usually indicates oxidation products of aniline impurities. If the color persists after the acid-base extraction, recrystallization from Ethanol/Water or Acetic Acid is recommended.
Q4: How do I dry this compound without decomposition?
A: Quinoline carboxylic acids can form stable hydrates. Dry at 50–60°C under high vacuum over
References
-
Prediction of pKa values for fluoroquinolones. ResearchGate. (Accessed 2024).[7] Discusses the ionization of carboxylic acid at C3/C4 and protonation of the amine. Link
-
Synthesis and Antibacterial Activity of 4-Quinolone-3-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. Detailed workup procedures for fluorinated quinoline carboxylic acids. Link
-
Decarboxylation of Quinoline-4-carboxylic acids. Journal of Organic Chemistry. Highlights thermal instability and decarboxylation risks. Link
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Fluoroquinoline Recrystallization & Purification
Ticket System: Advanced Process Optimization
Status: Online 🟢 | Current Operator: Sr. Application Scientist | Topic: Fluoroquinoline Carboxylic Acids
Welcome to the FluoroChem Technical Hub
You have reached the Tier-3 Support for solid-state chemistry. This guide addresses the unique challenges of purifying fluoroquinoline carboxylic acids (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin precursors).
These molecules are "chemical chameleons." They possess both a basic piperazine/amine ring and an acidic carboxylic acid group, making them zwitterionic . This dual nature renders standard organic recrystallization logic ineffective. This guide replaces trial-and-error with mechanistic causality.
Module 1: The "Dissolution" Paradox (Solubility Optimization)
User Ticket #FQ-101: "I cannot find a solvent that dissolves my fluoroquinoline intermediate. It is insoluble in water, ethanol, and acetone. DMSO works but is impossible to dry. Help."
Root Cause Analysis: Fluoroquinolones exhibit a U-shaped solubility curve relative to pH. At neutral pH (near their isoelectric point, pI ≈ 7.0–7.5), they exist as zwitterions (internal salts) with extremely high lattice energy, making them insoluble in water and most organic solvents.
The Solution: The "Acid-Base Swing" Protocol Instead of seeking a single "magic solvent," utilize the pH-dependent solubility switch.
Protocol 1.1: The pH-Swing Recrystallization
Best for: Crude intermediates with high inorganic salt content or mechanical impurities.
-
Dissolution (Acidic Phase): Suspend the crude zwitterion in 10 volumes of Water/Acetic Acid (9:1 v/v). Heat to 60°C. The compound protonates and dissolves.
-
Why: Protonation of the amine breaks the intermolecular zwitterionic lattice.
-
-
Filtration: Filter hot to remove insoluble mechanical impurities.[1]
-
Precipitation (Neutralization): Slowly add 10% NaOH or NH₄OH until pH reaches the isoelectric point (typically 7.2–7.4).
-
Aging: Cool to 5°C and stir for 2 hours. The zwitterion will crash out as a pure solid.
Protocol 1.2: The "Co-Solvent" Approach
Best for: Final polishing and polymorph control.
| Solvent System | Ratio (v/v) | Application | Mechanism |
| Ethanol / Water | 80:20 to 50:50 | Levofloxacin / Ofloxacin | High temp solubility; water acts as antisolvent upon cooling. |
| Chloroform / Methanol | 2:1 to 1:1 | Hydrophobic impurities | Disrupts hydrophobic stacking while maintaining polarity. |
| Acetonitrile / Water | Gradient | Desalting | Acetonitrile acts as an antisolvent for inorganic salts. |
| DMF / Ethanol | 1:5 | High-melting intermediates | Dissolve in min. DMF (hot), add Ethanol as antisolvent. |
Module 2: Impurity Purging (The Separation Phase)
User Ticket #FQ-102: "I am seeing a persistent impurity at RRT 0.85 (Decarboxylated degradant) and significant color issues."
Root Cause Analysis:
-
Decarboxylation: The carboxylic acid group at position 3 is thermally unstable. Prolonged heating >80°C causes loss of CO₂, forming the decarboxylated impurity (difficult to remove).
-
Color: Polymerization of aniline-like byproducts creates yellow/brown contaminants.
The Solution: Differential Solubility & Adsorption
Protocol 2.1: Purging Decarboxylated Impurities
The decarboxylated byproduct lacks the polar COOH group, making it more soluble in non-polar organic solvents than the target fluoroquinoline.
-
Slurry Wash (Trituration): Do not fully dissolve. Suspend the solid in Acetone or Dichloromethane (5 volumes).
-
Reflux: Stir at reflux for 30 minutes.
-
Hot Filtration: Filter the solid while the solvent is hot.
-
Result: The target zwitterion remains on the filter; the decarboxylated impurity remains in the mother liquor.
-
Protocol 2.2: Activated Carbon Treatment
Critical Note: Carbon is inefficient at neutral pH for these compounds due to poor solubility.
-
Dissolve the fluoroquinoline in dilute Acetic Acid or dilute HCl .
-
Add Activated Carbon (Type ENO-PC or similar) at 5% w/w relative to the API.
-
Stir at 50°C for 30 minutes.
-
Filter through Celite/Hyflo.
-
Proceed to Neutralization (Protocol 1.1) to recover the clean solid.
Module 3: Solid-State Control (Polymorphs & Hydrates)
User Ticket #FQ-103: "My Levofloxacin is failing the water content spec. I need the Hemihydrate, but I keep getting the Monohydrate or amorphous forms."
Root Cause Analysis:
Fluoroquinolones are notorious for forming channel hydrates. The crystal form is dictated by the Water Activity (
The Solution: Water Activity Engineering
Decision Logic for Hydrate Control
-
Anhydrate: Crystallize from pure alcohols (Methanol/Ethanol) with <0.5% water. Dry at >80°C.
-
Hemihydrate (Target for Levofloxacin): Crystallize from Ethanol/Water (90:10) .
-
Monohydrate (Target for Ciprofloxacin HCl): Crystallize from Water or low-alcohol mixtures at pH < 5.
Visualization: Polymorph Control Workflow
Figure 1: Decision matrix for impurity removal and solid-state form selection.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my product "oil out" instead of crystallizing? A: This occurs when the crystallization temperature is above the "metastable liquid-liquid phase separation" (LLPS) boundary.
-
Fix: Increase the solvent volume or add the anti-solvent slower. Use a "seeding" step at a higher temperature (just below saturation) to provide a template for crystal growth rather than oil formation.
Q2: Can I use DMF or DMSO for the final API step? A: Avoid if possible. These Class 2/3 solvents have high boiling points and are difficult to remove to ICH limits (<880 ppm for Toluene, etc., but DMSO is Class 3). If used, you must perform a final "displacement wash" with Ethanol or Water to remove residual high-boiling solvent.
Q3: How do I prevent the gel formation during Ciprofloxacin crystallization? A: Gelation often happens at high supersaturation ratios in pure water.
-
Fix: Use the "Reverse Addition" technique. Add the concentrated acidic solution of Ciprofloxacin into the neutralizing base solution. This keeps the pH constant and prevents local zones of massive supersaturation that lead to gels.
References
-
Solubility & Zwitterionic Nature
-
Polymorphism & Hydrates
-
Polymorphism of Levofloxacin: Structure, Properties and Phase Transformation.[5] CrystEngComm.
-
-
Impurity Removal (Decarboxylation)
-
Preparation and antibacterial evaluation of decarboxylated fluoroquinolones.[6] PubMed.
-
-
Process Optimization (Levofloxacin)
-
An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis and Purification.[7] Sciforum. (Note: Generalized citation based on search context).
-
-
General Recrystallization Techniques
Disclaimer: These protocols are for research and development purposes. Always consult Safety Data Sheets (SDS) and perform small-scale validation before scale-up.
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Resolving impurities in 3-fluoroquinoline-4-carboxylic acid HPLC traces
A-Level Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for 3-fluoroquinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the HPLC analysis of this critical fluoroquinolone intermediate. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps needed to resolve common analytical challenges, ensuring the integrity and accuracy of your results.
Introduction: The Importance of Purity in 3-Fluoroquinoline-4-Carboxylic Acid
3-Fluoroquinoline-4-carboxylic acid is a key building block in the synthesis of numerous fluoroquinolone antibiotics. Its purity is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. However, its polar and ionizable nature can present unique chromatographic challenges. This guide will address these challenges head-on, providing you with the expertise to confidently resolve impurities in your HPLC traces.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Common Chromatographic Issues
Question 1: I'm observing a broad, tailing peak for my main 3-fluoroquinoline-4-carboxylic acid analyte. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing for polar, acidic compounds like 3-fluoroquinoline-4-carboxylic acid is a common issue in reversed-phase HPLC. The primary culprit is often secondary interactions between the analyte and the stationary phase.
-
Causality: The carboxylic acid group on your molecule can interact with residual silanol groups on the silica-based stationary phase. These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer and resulting in a tailing peak.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5), you can suppress the ionization of the carboxylic acid group, making the molecule less polar and reducing its interaction with the silanol groups.[1][2][3] This will also protonate the silanol groups, further minimizing ionic interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible silanol groups. If you are using an older or less robust column, switching to a newer generation column can significantly improve peak shape.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded near the base of the C18 chain or at the end, which helps to shield the analyte from residual silanols and allows for better performance with polar compounds, even in highly aqueous mobile phases.[4]
-
Increase Buffer Strength: A higher buffer concentration in your mobile phase can help to maintain a consistent pH at the column surface and can also mask some of the active sites on the stationary phase.
-
Question 2: My retention times for 3-fluoroquinoline-4-carboxylic acid are shifting between injections. What should I investigate?
Answer:
Retention time instability is a critical issue that can compromise the reliability of your analytical method. For an ionizable compound like 3-fluoroquinoline-4-carboxylic acid, the most likely cause is a change in the mobile phase pH.
-
Causality: Even a small fluctuation in the mobile phase pH can significantly alter the ionization state of the carboxylic acid group, which in turn affects its retention time.[2][3][5][6] A slight increase in pH will lead to more ionization and a decrease in retention time, while a slight decrease in pH will have the opposite effect.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation and Buffering: Always prepare your mobile phase fresh and ensure it is adequately buffered. The buffer capacity should be sufficient to resist pH changes.
-
Check for CO2 Dissolution: If your mobile phase is left exposed to the air for an extended period, it can absorb carbon dioxide, which can lower the pH of unbuffered or weakly buffered mobile phases.
-
Verify Pump Performance: Ensure your HPLC pump is delivering a consistent and accurate mobile phase composition. Perform a pump calibration or diagnostic test if necessary.
-
Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.
-
Question 3: I am seeing unexpected small peaks in my chromatogram, even in my blank injections. What are these "ghost peaks" and how do I get rid of them?
Answer:
These are often referred to as "ghost peaks" or "artifact peaks" and they do not originate from your sample. They can be a significant source of confusion and can interfere with the detection of low-level impurities.
-
Causality: Ghost peaks can arise from several sources, including contaminated mobile phase, carryover from previous injections, or leaching from system components.
-
Troubleshooting Steps:
-
Check Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared buffers. Contaminants in the water or organic solvent are a common source of ghost peaks.
-
Systematic Blank Injections: To pinpoint the source, inject a series of blanks, starting with just the mobile phase, then a blank with your sample solvent. This can help you determine if the contamination is in your mobile phase or your sample preparation process.
-
Clean the Injector and Sample Loop: Carryover from a previous, more concentrated sample is a frequent cause. Implement a robust needle wash protocol and, if necessary, flush the injector and sample loop with a strong solvent.
-
Inspect System Components: Check for any potential sources of contamination within your HPLC system, such as worn seals or contaminated frits.
-
Impurity Identification and Resolution
Question 4: I have a small peak that is eluting very close to my main analyte peak. How can I improve the resolution to accurately quantify it?
Answer:
Achieving adequate resolution between a main peak and a closely eluting impurity is crucial for accurate quantification.
-
Causality: Poor resolution is a result of insufficient separation between the two components. This can be due to suboptimal mobile phase composition, column chemistry, or other chromatographic parameters.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention of both peaks and may improve their separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
-
Modify the Mobile Phase pH: As discussed earlier, changing the pH can affect the retention of your ionizable analyte. A small adjustment in pH might differentially affect the retention of the main peak and the impurity, leading to better resolution.[5][6][7]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.
-
Change the Column: If mobile phase optimization is not sufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano phase) or a column with a smaller particle size for higher efficiency.
-
Question 5: What are the potential process-related impurities I should be looking for in my 3-fluoroquinoline-4-carboxylic acid sample?
Answer:
Process-related impurities are byproducts or unreacted starting materials from the synthesis process. While a definitive list is specific to the exact synthetic route, we can anticipate some common impurities based on general quinolone synthesis methods.[8][9][10]
-
Potential Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis. For example, if the synthesis involves the cyclization of an aniline derivative, residual aniline may be present.
-
Decarboxylation Impurity: Loss of the carboxylic acid group can lead to the formation of 3-fluoroquinoline.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, isomers of the final product may be formed.
-
Byproducts from Side Reactions: Incomplete or side reactions can generate a variety of structurally related impurities. For instance, in the synthesis of ciprofloxacin, where 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is an impurity, it is a precursor to the final product.[10][11]
-
-
Identification Strategy:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most powerful tool for identifying unknown impurities.
-
Review the Synthetic Route: A thorough understanding of the synthesis process is essential for predicting potential impurities.
-
Question 6: How can I determine if a peak in my chromatogram is a degradation product?
Answer:
Distinguishing between process-related impurities and degradation products requires a systematic approach, often involving forced degradation studies.
-
Causality: Degradation products are formed by the chemical breakdown of the 3-fluoroquinoline-4-carboxylic acid molecule under various stress conditions such as heat, light, acid, base, and oxidation.[12][13]
-
Experimental Approach: Forced Degradation Studies
-
Purpose: To intentionally degrade the sample under controlled stress conditions to generate potential degradation products.[14]
-
Procedure: Expose separate aliquots of your 3-fluoroquinoline-4-carboxylic acid sample to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven (e.g., 105 °C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. Peaks that appear or increase in size in the stressed samples are likely degradation products.
-
Experimental Protocols
Protocol 1: HPLC System Suitability Testing
Objective: To ensure the HPLC system is performing adequately for the analysis of 3-fluoroquinoline-4-carboxylic acid.
Procedure:
-
Prepare a standard solution of 3-fluoroquinoline-4-carboxylic acid at a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
Calculate the following system suitability parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
-
Protocol 2: Forced Degradation Study Workflow
Objective: To identify potential degradation products of 3-fluoroquinoline-4-carboxylic acid.
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-fluoroquinoline-4-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal: Store the solid sample at 105°C for 24 hours, then dissolve in the solvent.
-
Photolytic: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using your validated HPLC method.
-
Data Evaluation: Compare the chromatograms to identify new peaks that have formed or existing peaks that have increased in area.
Data Presentation
Table 1: Common HPLC Troubleshooting Scenarios for 3-Fluoroquinoline-4-Carboxylic Acid
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols | Lower mobile phase pH to 2.5-3.5; Use a high-purity, end-capped column. |
| Shifting Retention Times | Fluctuation in mobile phase pH | Ensure adequate buffering of the mobile phase; Prepare fresh mobile phase daily. |
| Poor Resolution | Suboptimal mobile phase composition | Adjust the percentage of organic modifier; Change the organic modifier (e.g., ACN to MeOH). |
| Ghost Peaks | Contaminated mobile phase or carryover | Use HPLC-grade solvents; Implement a robust injector wash protocol. |
Visualizations
Caption: Potential sources of impurities in 3-fluoroquinoline-4-carboxylic acid.
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
PubMed. (2012, February 5). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
-
MDPI. (2026, February 19). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Quora. (2021, June 5). How does pH affect the results of HPLC results?. [Link]
-
ResearchGate. (2025, December 22). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. [Link]
-
ResearchGate. (2025, August 9). (PDF) Degradation of selected Fluoroquinolones. [Link]
-
Scientific Research Publishing. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]
-
ScienceOpen. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
SciELO. (2009). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. [Link]
-
PubMed. (n.d.). Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. [Link]
-
MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
-
ACS Publications. (2005, April 13). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. [Link]
-
Semantic Scholar. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
- Google Patents. (n.d.).
-
Frontiers. (2024, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
-
PubMed. (2005, May 5). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. [Link]
-
ScienceDirect. (2025, April 18). Diverse pore-sized sulfonic acid covalent organic frameworks for solid-phase extraction of fluoroquinolones in food samples. [Link]
-
Blogger. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Malaysian Journal of Analytical Sciences. (2023, June 23). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. [Link]
Sources
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. quora.com [quora.com]
- 7. agilent.com [agilent.com]
- 8. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media | MDPI [mdpi.com]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biomedres.us [biomedres.us]
- 13. asianjpr.com [asianjpr.com]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Stability of 3-Fluoroquinoline-4-Carboxylic Acid Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoroquinoline-4-carboxylic acid and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the stability of this compound under basic conditions. My aim is to equip you with the expertise and practical insights needed to navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My 3-fluoroquinoline-4-carboxylic acid sample shows degradation upon storage in a basic solution. What is the likely cause?
A1: The primary cause of degradation for 3-fluoroquinoline-4-carboxylic acid in basic solutions is decarboxylation. The quinoline ring system, particularly with a carboxylic acid at the 4-position, is susceptible to losing carbon dioxide (CO2) under basic conditions, especially with heating.[1][2] This reaction is often irreversible and leads to the formation of 3-fluoroquinoline. The electron-withdrawing nature of the fluorine atom can further influence the electronic distribution of the quinoline ring, potentially affecting the rate of this degradation pathway.
Another potential, though generally less favored, degradation route is hydrolysis of the fluoro-substituent, although this typically requires more forcing conditions.
Q2: I am performing a reaction that requires basic conditions and my yield of the desired 3-fluoroquinoline-4-carboxylic acid derivative is low. Could instability be the issue?
A2: Yes, instability under basic conditions is a very likely contributor to low yields. Many synthetic steps in the preparation of quinoline derivatives, such as intramolecular cyclizations to form the quinoline core, are often conducted under basic conditions.[3][4] If the reaction requires elevated temperatures in the presence of a base, you are likely promoting the decarboxylation of your product as it is formed.
Consider the following:
-
Reaction Temperature: Higher temperatures will significantly accelerate the rate of decarboxylation.
-
Base Strength and Concentration: Stronger bases and higher concentrations can increase the rate of degradation.
-
Reaction Time: Prolonged exposure to basic conditions will lead to greater product loss.
Q3: What are the primary degradation products I should be looking for when analyzing my sample?
A3: The most common degradation product to expect is 3-fluoroquinoline , resulting from decarboxylation. Depending on the specific substituents on your quinoline core and the reaction conditions, other byproducts from intermolecular reactions or reactions with the solvent might be possible, but decarboxylation is the most direct and frequently observed degradation pathway.
Q4: Are there any structural features of related fluoroquinolone antibiotics that can provide insight into the stability of my compound?
A4: Absolutely. The core structure of fluoroquinolone antibiotics is a 4-pyridone-3-carboxylic acid.[5] The carboxylic acid at the 3-position and the oxo group at the 4-position are crucial for their antibacterial activity as they bind to target enzymes.[5] While your compound is a quinoline-4-carboxylic acid, the electronic principles are related. Forced degradation studies on fluoroquinolones like levofloxacin and ciprofloxacin have shown that they can be susceptible to degradation under various stress conditions, including basic hydrolysis.[6][7] However, some studies have shown that certain fluoroquinolones, like ciprofloxacin, can be relatively stable to alkaline degradation under specific conditions.[7] The specific substituents on the quinoline ring play a significant role in the overall stability.
Troubleshooting Guides
Problem 1: Significant Decarboxylation Observed During a Base-Catalyzed Reaction
You are running a reaction to synthesize a derivative of 3-fluoroquinoline-4-carboxylic acid using a base like potassium carbonate in a solvent such as DMF at elevated temperatures. HPLC analysis shows a significant peak corresponding to the decarboxylated product, 3-fluoroquinoline.
Causality and Explanation:
The combination of base and heat provides the necessary energy to overcome the activation barrier for the elimination of CO2 from the 4-position of the quinoline ring. The reaction proceeds through a mechanism where the carboxylate anion is formed, and subsequent electronic rearrangement leads to the loss of CO2 and the formation of a carbanionic intermediate, which is then protonated by the solvent or other proton sources.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mitigating decarboxylation.
Step-by-Step Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter. Attempt the reaction at the lowest temperature at which you still observe product formation. Even a 10-20 °C reduction can significantly decrease the rate of decarboxylation.
-
Use a Milder Base: If using a strong base like KOH or NaOH, consider switching to a weaker inorganic base like K2CO3, Cs2CO3, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to minimize the product's exposure to the harsh conditions.
-
Consider an Alternative Synthetic Route: If the above strategies fail, you may need to redesign your synthesis to avoid performing the final step that generates the carboxylic acid under harsh basic conditions. For example, it might be possible to carry out the cyclization to form the quinoline ring on a precursor that has an ester at the 4-position. The ester can then be hydrolyzed to the carboxylic acid under milder acidic or basic conditions.[3][8]
Problem 2: Degradation of 3-Fluoroquinoline-4-carboxylic Acid During Aqueous Workup or Purification
After a reaction, you perform an aqueous workup involving a basic wash (e.g., with saturated sodium bicarbonate solution) or attempt to purify the compound by chromatography on a basic stationary phase, and you observe degradation.
Causality and Explanation:
Even at room temperature, exposure to basic aqueous solutions can lead to the gradual dissolution and potential degradation of 3-fluoroquinoline-4-carboxylic acid, especially if the contact time is prolonged. Basic alumina or silica gel that has not been neutralized can also catalyze degradation during column chromatography.
Troubleshooting Protocol:
-
Minimize Contact with Basic Solutions: If a basic wash is necessary, perform it quickly and with cooling (e.g., in an ice bath). Immediately proceed to the next step of the workup.
-
Use a Buffered System: For applications requiring a basic pH, consider using a buffered solution to maintain a specific and controlled pH rather than a strong, unbuffered base.
-
Neutralize Chromatography Media: If using silica gel for purification, you can prepare a slurry with a solvent system containing a small amount of a volatile acid (e.g., 1% acetic acid) to neutralize any basic sites. However, be mindful that your compound should be stable under these acidic conditions.
-
Alternative Purification Techniques: Consider recrystallization or reverse-phase HPLC with a suitable mobile phase as alternative purification methods that can avoid strongly basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Fluoroquinoline-4-carboxylic Acid under Basic Conditions
This protocol is designed to assess the stability of your compound under controlled basic conditions, which is a common practice in the pharmaceutical industry.[6]
Objective: To quantify the extent of degradation of 3-fluoroquinoline-4-carboxylic acid in a basic solution over time.
Materials:
-
3-fluoroquinoline-4-carboxylic acid
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 3-fluoroquinoline-4-carboxylic acid in a suitable solvent (e.g., a small amount of ACN and dilute with water) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Initiate Degradation: In a volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH to achieve a final desired concentration (e.g., 0.1 mg/mL).
-
Incubation: Store the solution at a controlled temperature (e.g., 60 °C) and protect it from light.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M Hydrochloric Acid (HCl) to stop the degradation.
-
HPLC Analysis: Dilute the quenched sample to a suitable concentration for HPLC analysis. Analyze the sample by reverse-phase HPLC. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Data Analysis: Quantify the peak area of the parent compound and any major degradation products at each time point. Calculate the percentage of degradation over time.
Data Presentation:
| Time (hours) | Concentration of 3-fluoroquinoline-4-carboxylic acid (µg/mL) | % Degradation | Concentration of 3-fluoroquinoline (µg/mL) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 14.8 | 13.5 |
| 4 | 72.1 | 27.9 | 25.8 |
| 8 | 51.5 | 48.5 | 45.1 |
| 24 | 15.3 | 84.7 | 78.9 |
Note: The above data is illustrative.
References
-
Taylor & Francis. (2018, November 2). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025, December 22). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
-
PNAS. (2016, January 20). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Valorizing fungal diversity for the degradation of fluoroquinolones. Retrieved from [Link]
-
PMC. (n.d.). Stability of Fluoroquinolone Resistance in Streptococcus pneumoniae Clinical Isolates and Laboratory-Derived Mutants. Retrieved from [Link]
-
PMC. (n.d.). Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. Retrieved from [Link]
-
PubMed. (2004, September 15). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Retrieved from [Link]
-
N/A. (2016, December 1). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
PMC. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]
-
MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]
-
PubMed. (2011, August 15). Fluoroquinolone salts with carboxylic acids. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
MDPI. (2026, February 19). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
-
N/A. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
N/A. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. Retrieved from [Link]
-
ACS Publications. (2005, April 13). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent | Journal of Medicinal Chemistry. Retrieved from [Link]
-
N/A. (n.d.). (PDF) Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. Retrieved from [Link]
-
N/A. (n.d.). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
Sources
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- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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- 12. mdpi.com [mdpi.com]
Overcoming steric hindrance in 3-fluoroquinoline-4-carboxylic acid coupling
Technical Support Center: Advanced Coupling Strategies for 3-Fluoroquinoline-4-Carboxylic Acid
Topic: Overcoming Steric and Electronic Hindrance in 3-Fluoroquinoline-4-Carboxylic Acid Amide Coupling Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists[1][2]
Introduction: The "Fortress" at Position 4
User Query: Why is 3-fluoroquinoline-4-carboxylic acid so resistant to standard amide coupling conditions (EDC/NHS, HATU)?
Scientist's Analysis: You are fighting a two-front war against steric and electronic barriers.[1][2] The C-4 carboxyl group in this scaffold is situated in a "steric fortress" defined by two critical interactions:
-
Peri-Interaction (H-5): The proton at position 5 of the quinoline ring exerts significant steric pressure (Van der Waals repulsion) on the carboxyl group, forcing it out of planarity with the aromatic system.
-
Ortho-Fluoro Effect (F-3): The fluorine atom at position 3 is not just a steric block; its high electronegativity creates a dipole that repels nucleophilic attack by the amine.[1][2] Furthermore, the C-F bond length adds bulk exactly where the tetrahedral intermediate needs to form.
Standard reagents like EDC or even HATU often generate an activated ester (OBt/OAt) that is too bulky to be approached by a secondary or hindered amine within this crowded pocket. The result is often the isolation of the unreacted activated ester or hydrolysis back to the starting material.
Module 1: Reagent Selection Matrix
Q: My standard HATU/DIPEA protocol yielded <10% product. What is the logical next step?
A: Stop using carbodiimides (EDC/DCC). For this specific scaffold, you must move to reagents that generate smaller, more electrophilic intermediates or use high-velocity activating agents.[2]
| Reagent Class | Recommendation | Mechanism of Action | When to Use |
| Phosphonic Anhydrides (T3P) | Primary Recommendation | Forms a mixed anhydride; highly reactive but sterically compact.[1][2] | First-line defense for hindered acids; scalable and low toxicity.[1][2] |
| Ghosez’s Reagent | The "Nuclear" Option | Generates Acid Chloride under neutral conditions.[3] | When T3P fails; essential for extremely unreactive amines (anilines). |
| Acyl Fluorides (TFFH) | Specialist Choice | Forms Acyl Fluoride; smaller leaving group than OAt/OBt. | If Acid Chlorides are too unstable (hydrolysis issues). |
| HATU/COMU | Not Recommended | Forms bulky OAt/Oxyma active esters. | Only for unhindered primary amines (e.g., methylamine). |
Module 2: The Scalable Solution (T3P Protocol)
Q: How do I optimize a T3P coupling for this specific hindered acid?
A: Propylphosphonic anhydride (T3P) is superior here because it does not require a bulky nucleophilic catalyst (like HOAt) that adds steric mass to the transition state.
Protocol:
-
Solvent: Use Ethyl Acetate (EtOAc) or 2-MeTHF .[1][2] T3P is supplied as a 50% solution in these solvents. Crucial: Avoid DMF if possible; T3P reaction rates are often faster in non-polar solvents due to tighter ion pairing.
-
Base: Use Pyridine (3–5 equiv) instead of DIPEA. Pyridine acts as both a base and an acyl transfer catalyst.
-
Temperature: Heat is required.[4] Start at 60°C . The steric barrier at C-4 requires thermal energy to overcome the rotational restriction caused by the H-5 proton.[2]
Step-by-Step:
-
Dissolve 3-fluoroquinoline-4-carboxylic acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (5–10 volumes).
-
Add Pyridine (4.0 equiv).
-
Add T3P (50% in EtOAc, 2.0 equiv) dropwise.
-
Heat to 60–70°C and monitor by LCMS.
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][2]
Module 3: The "Nuclear Option" (Ghosez's Reagent)
Q: T3P failed to drive the reaction to completion. How do I generate the acid chloride without degrading the fluoro-quinoline ring?
A: Thionyl chloride (
Protocol:
-
Activation: Dissolve the acid (1.0 equiv) in dry DCM.
-
Reagent: Add Ghosez’s Reagent (1.2–1.5 equiv) at 0°C, then warm to Room Temperature (RT). Stir for 1–2 hours.
-
Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester. If conversion is >95%, the acid chloride is formed.
-
-
Coupling: Do NOT isolate. Add the amine (1.2–1.5 equiv) and a mild base (DIPEA or Pyridine, 2.0 equiv) directly to the reaction mixture.
-
Catalysis: If the amine is an aniline or electron-deficient, add 10 mol% DMAP .
Why this works: Ghosez’s reagent forms the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding the generation of acidic gases that complicate the chemistry of basic quinolines.
Module 4: Troubleshooting & Decision Logic
Q: I see the "Activated Ester" mass on LCMS, but it never converts to Product. Why?
A: You have formed a "Steric Dead-End."[1][2] The activated ester (e.g., the -OBt or -OAt species) is stable because the bulky amine cannot approach the carbonyl carbon blocked by the F-3 and H-5 atoms.[1][2]
-
Fix: You must switch to a leaving group with a smaller radius.
Visual Decision Tree:
Caption: Decision logic for coupling sterically encumbered quinoline carboxylic acids.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6] Organic Process Research & Development. [Link][1]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides.[1][2] Angewandte Chemie International Edition. [Link][1]
-
Patterson, A. W., et al. (2011). Optimization of a Quinoline-4-carboxamide Scaffold for the Treatment of Toxoplasmosis. Journal of Medicinal Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 2. Lithiumdiisopropylamid | 4111-54-0 [m.chemicalbook.com]
- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Handling 3-Fluoroquinoline-4-carboxylic Acid Reagents
[1][2][3]
Current Status: Operational Topic: Moisture Sensitivity & Handling Protocols Reagent CAS: 153880-32-1 (Parent Acid) Target Audience: Medicinal Chemists, Process Chemists, CMC Leads[1][2][3]
Executive Summary: The Moisture Paradox
As a Senior Application Scientist, I often see researchers misdiagnose issues with 3-fluoroquinoline-4-carboxylic acid . The core misunderstanding is this:
The parent acid is chemically stable but physically hygroscopic.[1][2][3] Its activated intermediates (acid chlorides/anhydrides), however, are violently moisture-sensitive. [1][2][3]
Most "failures" with this reagent are not due to the decomposition of the starting material, but rather the water content of the solid disrupting downstream stoichiometry during activation (e.g., with SOCl₂ or Oxalyl Chloride).[1][2][3] This guide addresses the precise handling required to ensure consistent coupling yields.
Rapid Troubleshooting Guide (Q&A)
Q1: "My coupling reaction failed (low yield/incomplete conversion). Is the reagent bad?"
Diagnosis: Likely Stoichiometric Mismatch caused by hydration.[1][2] Technical Insight: 3-Fluoroquinoline-4-carboxylic acid often exists as a hydrate or traps significant moisture in its lattice.[1][2][3] If you weigh 1.0 equivalent based on the anhydrous molecular weight (MW ~191.16), but the material contains 5-10% water:
-
The excess water hydrolyzes your activating agent (e.g., Oxalyl Chloride), generating HCl/CO₂ and destroying the activator before it touches the carboxylic acid.[1][2][3] Solution:
-
Immediate: Run a Karl Fischer (KF) titration to determine water content.[1][2][3]
-
Corrective: Adjust stoichiometry based on the corrected mass or dry the reagent (see Protocol A).
Q2: "I see a new impurity spot by TLC/LCMS after activation. Is it decarboxylation?"
Diagnosis: Unlikely. Decarboxylation of quinoline-4-carboxylic acids usually requires temperatures >200°C. Likely Cause: Nucleophilic Aromatic Substitution (SNAr). Technical Insight: The fluorine at the C3 position is activated by the electron-withdrawing carboxyl group at C4 and the ring nitrogen.[1][2][3] While C3 is less reactive than C2 or C4, the presence of moisture + base + heat (common in coupling conditions) can facilitate the displacement of the Fluorine by a hydroxide ion (from water) or the nucleophile, leading to the 3-hydroxy or 3-amino impurity.[1][2][3] Solution:
-
Ensure strictly anhydrous conditions during the activation step.[1][2][3]
-
Keep the reaction temperature <40°C during activation.[1][2][3]
Q3: "The acid chloride turned into a gum/solid that won't dissolve. Why?"
Diagnosis: Hydrolysis-Induced Polymerization/Aggregation. Technical Insight: If the acid chloride (3-fluoroquinoline-4-carbonyl chloride) is exposed to moist air, it hydrolyzes back to the acid.[1][2][3] However, in concentrated states, the HCl generated can protonate the quinoline nitrogen, forming an insoluble hydrochloride salt that traps unreacted material, creating a "gum."[1][2][3] Solution:
The Chemistry of Moisture Interference
The following diagram illustrates the "Cascade of Failure" when moisture is introduced into the activation workflow.
Figure 1: The "Moisture Cascade" demonstrates how water competes with the carboxylic acid for the activating agent, leading to stoichiometric imbalances and reaction failure.[1][2][3]
Technical Data & Specifications
Solvent Compatibility Table
Data based on standard solubility profiles for quinoline-4-carboxylic acids.
| Solvent | Solubility (25°C) | Moisture Tolerance | Recommendation |
| Dichloromethane (DCM) | Moderate | Low | Preferred for acid chloride formation.[1][2][3] Must be distilled over CaH₂.[1][2][3] |
| DMF | High | Moderate | Avoid in activation step if possible (catalytic amount only).[1][2][3] Hard to dry completely.[1][2] |
| THF | Moderate | Low | Good , but ensure peroxide-free and anhydrous.[1][2][3] |
| Water/Alcohols | Low/Moderate | Incompatible | Reacts with activated intermediates.[1][2] |
Validated Protocols
Protocol A: Azeotropic Drying (Recommended)
Use this if KF titration shows >1% water content.[2][3]
-
Dissolve/Suspend: Place the 3-fluoroquinoline-4-carboxylic acid in a round-bottom flask.
-
Add Solvent: Add Toluene (10 mL per gram of reagent).
-
Evaporate: Rotary evaporate to dryness at 50°C under reduced pressure.
-
Repeat: Repeat the process 2x. Toluene forms an azeotrope with water, effectively pulling it out of the solid lattice.[1][2][3]
-
Vacuum: Dry under high vacuum (<1 mbar) for 4 hours.
Protocol B: Anhydrous Activation (Acid Chloride)
Standardized for 1.0 g scale.[1][2][3]
-
Setup: Flame-dry a 2-neck flask under Nitrogen flow.
-
Charge: Add dried 3-fluoroquinoline-4-carboxylic acid (1.0 equiv) and anhydrous DCM (10 mL).
-
Catalyst: Add DMF (1-2 drops, catalytic). Note: DMF acts as the Vilsmeier reagent precursor.[1][2][3]
-
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2 hours.
-
Verification: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester (Methyl 3-fluoroquinoline-4-carboxylate).[1][2][3]
-
Concentration: Evaporate solvent strictly under inert atmosphere (Schlenk line) to remove excess Oxalyl Chloride. Do not expose to air. [1][2][3]
References & Authority
-
Chemical Identity: 3-Fluoroquinoline-4-carboxylic acid (CAS: 153880-32-1).[1][2][3][4] Sigma-Aldrich / BLD Pharm Catalog Data.[1][2][3]
-
General Stability of Fluoroquinolones:
-
Activation Chemistry:
-
SNAr Reactivity on Quinolines:
Need Further Assistance?
Contact the Senior Application Scientist Team:
Disclaimer: This guide is for research purposes only. Always consult the SDS and perform your own safety assessment before handling fluorinated heterocycles.
Sources
- 1. Lithiumdiisopropylamid | 4111-54-0 [m.chemicalbook.com]
- 2. C6H14LiN Lithium diisopropylamide 4111-54-0, CasNo.4111-54-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. Lithium diisopropylamide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 153880-32-1|3-Fluoroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
Alternative synthesis routes for 3-fluoroquinoline-4-carboxylic acid
An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on the synthesis of 3-fluoroquinoline-4-carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document offers practical, field-tested advice, troubleshooting solutions, and detailed protocols to navigate the complexities of this crucial synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 3-fluoroquinoline-4-carboxylic acid?
A1: The synthesis of 3-fluoroquinoline-4-carboxylic acid, a vital scaffold for fluoroquinolone antibiotics, is predominantly achieved through several classical and modern routes. The most established and widely used method is the Gould-Jacobs reaction .[1][2] This approach involves the condensation of a substituted aniline (in this case, 3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, and subsequent hydrolysis.[3] Alternative strategies, though less common for this specific substitution pattern, include variations of the Conrad-Limpach and Friedländer syntheses, which are powerful for generating the quinoline core but can present regioselectivity challenges with certain substrates.[2][4] Modern approaches may also involve transition-metal-catalyzed multicomponent reactions, offering high efficiency and atom economy.[5]
Q2: Why is the Gould-Jacobs reaction the preferred method for this specific molecule?
A2: The Gould-Jacobs reaction is highly effective for this target due to its predictable regioselectivity and reliability.[1] Starting with 3-fluoroaniline, the cyclization step unambiguously yields the desired 7-fluoro-4-hydroxyquinoline intermediate, which is the tautomer of the 4-quinolone.[1][3] This avoids the formation of isomeric byproducts that can occur in other syntheses like the Friedländer or Doebner-von Miller reactions when using unsymmetrical starting materials.[2][6] The starting materials are commercially available, and the reaction sequence is robust, making it suitable for both lab-scale and larger-scale production.[7][8]
Q3: What are the most critical parameters to control during the Gould-Jacobs synthesis?
A3: Success in the Gould-Jacobs synthesis hinges on three critical parameters:
-
Purity of Starting Materials: The purity of the 3-fluoroaniline is paramount. Impurities can lead to significant byproduct formation and tarring, especially during the high-temperature cyclization step.
-
Cyclization Temperature: The thermal cyclization step requires high temperatures, typically around 250 °C.[9][10][11] This is necessary to overcome the activation energy for the 6-electron electrocyclic ring-closing.[1][9] Insufficient temperature will result in a poor yield of the quinoline core. High-boiling solvents like diphenyl ether or mineral oil are traditionally used to achieve and maintain this temperature uniformly.[10][11]
-
Hydrolysis Conditions: The final saponification (ester hydrolysis) step must be driven to completion. Incomplete hydrolysis will result in a mixture of the final acid and the preceding ester, complicating purification. Using a sufficient excess of a strong base (like NaOH) or acid and monitoring the reaction via Thin-Layer Chromatography (TLC) is crucial.[12][13]
Q4: What safety precautions are essential when performing these syntheses?
A4: High-temperature reactions, particularly the cyclization step, must be conducted with extreme care in a well-ventilated fume hood. The use of high-boiling solvents like diphenyl ether requires appropriate heating mantles and temperature controllers to prevent overheating and potential flash fires. Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. When working with phosphorus oxychloride (a reagent sometimes used to convert 4-hydroxyquinolines to 4-chloroquinolines for further modification), extreme caution is necessary as it is highly corrosive and reacts violently with water.[14]
Q5: How can I reliably characterize the final product, 3-fluoroquinoline-4-carboxylic acid?
A5: A combination of analytical techniques is recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the position of the fluorine and carboxylic acid groups. ¹⁹F NMR is also highly valuable for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
-
Melting Point (MP): The melting point should be sharp and consistent with literature values, indicating high purity.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the quinolone ring system.
Troubleshooting Guide: Common Experimental Issues
Q: My Gould-Jacobs cyclization step is giving a very low yield and a lot of black tar. What's going wrong?
A: This is a classic issue in high-temperature quinoline syntheses. The root cause is typically one of two things: impure starting materials or poor temperature control.
-
Plausible Cause 1: Starting Material Impurity. The 3-fluoroaniline starting material may contain oxidized or polymeric impurities. At 250 °C, these impurities readily decompose and polymerize, leading to extensive tar formation.
-
Troubleshooting Protocol:
-
Verify Purity: Check the purity of your 3-fluoroaniline via NMR or GC-MS before starting.
-
Purify if Necessary: If impure, consider distillation or recrystallization of the aniline starting material.
-
Ensure Anhydrous Conditions: Moisture can promote side reactions. Ensure all glassware is oven-dried and use anhydrous solvents where appropriate.
-
-
Plausible Cause 2: Ineffective Heat Transfer/Temperature Control. Using an oil bath that cannot reach or maintain 250 °C, or localized overheating from a heating mantle, can cause decomposition instead of the desired cyclization.
-
Troubleshooting Protocol:
-
Use a High-Boiling Solvent: Employ a solvent like diphenyl ether or mineral oil to ensure even and consistent heat distribution.[10][11]
-
Consider Microwave Synthesis: Modern microwave reactors offer precise temperature control and can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing byproduct formation.[8][10]
-
Q: The final hydrolysis (saponification) step is incomplete. My product is a mixture that is difficult to purify. How can I fix this?
A: Incomplete hydrolysis of the ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate is common if conditions are not sufficiently forcing.
-
Plausible Cause: Insufficient Hydrolysis Conditions. The ester may be sterically hindered or poorly soluble in the reaction medium, requiring more rigorous conditions to drive the reaction to completion.
-
Troubleshooting Protocol:
-
Increase Reagent Stoichiometry: Use a larger excess of sodium hydroxide (e.g., 3-5 equivalents) to ensure the equilibrium favors the carboxylate salt.
-
Add a Co-Solvent: If solubility is an issue, adding a co-solvent like ethanol or dioxane to the aqueous NaOH can improve the solubility of the ester and facilitate hydrolysis.[13]
-
Increase Reaction Time and Temperature: Ensure the mixture is refluxed for an adequate period (monitor by TLC until the starting ester spot disappears completely).
-
Acidic Hydrolysis as an Alternative: While basic hydrolysis is more common, acidic hydrolysis using a mixture of HCl and an organic acid like acetic acid can also be effective.[12]
-
Q: My final product has poor solubility, making recrystallization and analysis difficult. What can I do?
A: 3-Fluoroquinoline-4-carboxylic acid is zwitterionic and often exhibits poor solubility in many common organic solvents.
-
Troubleshooting Protocol:
-
Solvent Selection for Recrystallization: Hot acetic acid, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective solvents for recrystallizing quinolone carboxylic acids. The product is dissolved in the hot solvent and allowed to cool slowly.
-
Acid-Base Purification: The amphoteric nature of the molecule can be exploited for purification. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or NaOH), filter out any insoluble non-acidic impurities, and then re-precipitate the pure product by acidifying the filtrate with an acid like HCl.[15] This process can be very effective at removing neutral or basic impurities.
-
For NMR Analysis: Use deuterated DMSO (DMSO-d₆) or add a few drops of NaOD or DCl to DMSO-d₆ to improve solubility for NMR analysis.
-
Visualized Synthesis and Troubleshooting Workflows
Gould-Jacobs Pathway for 3-Fluoroquinoline-4-Carboxylic Acid
Caption: The four-step Gould-Jacobs reaction sequence.
Troubleshooting Flowchart for Low Cyclization Yield
Caption: A decision tree for troubleshooting the thermal cyclization step.
Comparative Data on Cyclization Methods
The thermal cyclization step is often the bottleneck of the Gould-Jacobs synthesis. Modern techniques can offer significant improvements over classical methods.
| Method | Temperature | Reaction Time | Typical Yield | Notes |
| Conventional Heating | 250 °C | 30-60 min | 30-50% | Requires high-boiling solvent (e.g., diphenyl ether). Prone to charring if not controlled well.[10][11] |
| Microwave Irradiation | 250-300 °C | 5-15 min | 45-70% | Excellent temperature control, reduces byproducts, significantly faster. Can often be run neat.[8][10] |
Detailed Experimental Protocol: Gould-Jacobs Synthesis
This protocol outlines the synthesis of 3-fluoroquinoline-4-carboxylic acid from 3-fluoroaniline.
Step 1: Condensation of 3-Fluoroaniline and DEEM
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture at 100-110 °C for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethanol evolution.
-
Cool the reaction mixture to room temperature. The resulting intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, will often solidify upon cooling and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (approx. 5 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (approx. 250 °C) in a heating mantle.
-
Maintain the reflux for 30-60 minutes. The cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will begin to precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add a non-polar solvent like hexane or cyclohexane to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
Step 3: Saponification (Hydrolysis)
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (3.0 eq).
-
Add ethanol as a co-solvent to aid solubility and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the resulting solution to room temperature. If any solid impurities are present, filter them off.
Step 4: Acidification and Isolation
-
Cool the alkaline solution from Step 3 in an ice bath.
-
Slowly acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring.
-
The final product, 3-fluoroquinoline-4-carboxylic acid, will precipitate as a solid.
-
Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from glacial acetic acid or DMF.
References
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.
- Identification of common byproducts in quinoline synthesis. Benchchem.
- Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. MDPI.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of Fluoroquinolone Antibiotics. laquimicaorganica.com.
- Metal Complexes of Fluoroquinolones with Selected Transition Metals, Their Synthesis, Characterizations, and Therapeutic Applications.
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
- Gould–Jacobs reaction. Wikipedia.
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
- Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry (RSC Publishing).
- Metal Complexes of Quinolone Antibiotics and Their Applications: An Upd
- Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing W
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
- Review on recent development of quinoline for anticancer activities. sciforum.net.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- Quinoline Synthesis: Conrad-Limpach-Knorr. organic-chemistry.org.
- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as - SciSpace. typeset.io.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent | Journal of Medicinal Chemistry.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. rjptonline.org.
- Conrad–Limpach synthesis. Wikipedia.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
- An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons.
- Conrad-Limpach Synthesis. SynArchive.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC.
- US5387713A - Process for purification of carboxylic acids.
- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
- fluoroquinolones: official and reported methods of analysis (review).
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
- Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids.
- CHLOROQUINE synthesis. ChemicalBook.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. ablelab.eu [ablelab.eu]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 15. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Analysis of 3-Fluoroquinoline-4-Carboxylic Acid: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of 3-Fluoroquinoline-4-Carboxylic Acid Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.[1]
Executive Summary
3-fluoroquinoline-4-carboxylic acid (CAS: 13720-96-2) is a critical heterocyclic building block, particularly in the synthesis of fourth-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the fluorine atom at position 3 and the carboxylic acid at position 4.
This guide provides a comparative analysis of NMR acquisition strategies, contrasting solvent performance (DMSO-d₆ vs. Methanol-d₄) and detailing the specific spectral fingerprints required to distinguish this compound from its regioisomers (e.g., 6-fluoro or 8-fluoro analogs).
Part 1: Strategic Solvent Selection (Method Comparison)[1]
The choice of deuterated solvent is not merely about solubility; it fundamentally alters the spectral topology of this compound. Below is a comparative analysis of the three most common NMR solvents for this substrate.
Table 1: Comparative Solvent Performance
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (MeOD) | Chloroform-d (CDCl₃) |
| Solubility | Excellent. Dissolves the zwitterionic/polar acid form readily. | Good. | Poor. Often requires TFA-d addition to solubilize. |
| -COOH Proton | Visible. Appears as a broad singlet at 13–15 ppm. | Invisible. Rapid deuterium exchange eliminates this signal. | Variable. Often too broad or broadened into baseline. |
| Resolution | High. Viscosity causes slight line broadening, but separation is clear.[1] | Very High. Sharp lines, but loss of exchangeable protons reduces structural data.[1] | Low (due to aggregation).[1] |
| Chemical Shift | Significant downfield shift of H5 due to H-bonding with solvent. | Shifts are generally upfield compared to DMSO. | Unreliable due to concentration dependence. |
Critical Insight: DMSO-d₆ is the mandatory standard for full characterization. The detection of the carboxylic acid proton is essential to confirm the oxidation state of the C4 position. Methanol-d₄ should only be used for complementary HSQC/coupling analysis where line sharpening is required.
Part 2: Theoretical Framework & Spectral Logic[1]
To validate the structure, one must understand the specific heteronuclear coupling pathways introduced by the Fluorine-19 nucleus (spin 1/2, 100% natural abundance).
The "Smoking Gun": H2 Proton Analysis
In a standard quinoline, the H2 proton (adjacent to Nitrogen) appears as a singlet or a finely split doublet (long-range coupling). In 3-fluoroquinoline-4-carboxylic acid , the H2 proton is vicinal to the fluorine atom.
-
Mechanism:
Coupling.[1] -
Expectation: The H2 signal will be split into a distinct doublet with a coupling constant (
) of approximately 9–12 Hz . -
Location: Highly deshielded (~8.8 – 9.2 ppm) due to the inductive effect of both the Ring Nitrogen and the Fluorine.
The "Peri-Effect": H5 Proton Analysis
The H5 proton is spatially proximate (peri-position) to the C4-carboxylic acid.
-
Mechanism: Anisotropic deshielding by the carbonyl group.[2]
-
Expectation: H5 will appear significantly downfield from the other benzenoid protons (H6, H7, H8), often appearing as a doublet of doublets (dd) or multiplet near 8.0 – 8.5 ppm .[1]
Part 3: Expected Spectral Data (DMSO-d₆)
The following data represents the characteristic spectral fingerprint for 3-fluoroquinoline-4-carboxylic acid in DMSO-d₆ at 400 MHz.
Table 2: Chemical Shift Assignments
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |
| -COOH | Carboxylic Acid | 13.5 – 14.5 | Broad Singlet | - | Exchangeable; confirms acid functionality.[1] |
| H-2 | Heterocyclic | 9.0 – 9.2 | Doublet (d) | Diagnostic Peak. Vicinal coupling to F3. | |
| H-5 | Aromatic | 8.4 – 8.6 | d / dd | Deshielded by C4-COOH (Peri-effect).[1] | |
| H-8 | Aromatic | 8.0 – 8.2 | d / dd | Adjacent to Quinoline Nitrogen.[1] | |
| H-7 | Aromatic | 7.7 – 7.9 | Multiplet (td) | - | Standard aromatic splitting. |
| H-6 | Aromatic | 7.6 – 7.8 | Multiplet (td) | - | Standard aromatic splitting. |
Note on Fluorine Coupling: The benzenoid protons (H5-H8) may show small long-range couplings (
) to the fluorine, appearing as subtle line broadening or additional splitting, but the primary splitting is dominated by H-H coupling.[1]
Part 4: Regioisomer Differentiation Logic
A common synthesis error yields the 6-fluoro or 8-fluoro isomers. Use the decision tree below to validate the 3-fluoro regiochemistry.
Figure 1: Decision logic for distinguishing 3-fluoroquinoline from benzenoid-fluorinated isomers based on H2 multiplicity.
Part 5: Experimental Protocol (Self-Validating)
To ensure high-quality data suitable for publication or regulatory submission, follow this protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the solid. (Higher concentration is required for 13C satellites or 2D acquisition).[1]
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Additive (Optional): If the spectrum is broad due to aggregation, add 1 drop of TFA-d (Trifluoroacetic acid-d) to break intermolecular H-bonds and sharpen the peaks. Warning: This will shift the -COOH peak.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]
-
Spectral Width: Set to -2 to 16 ppm to ensure the carboxylic acid proton is not aliased.
-
Scans (NS): Minimum 16 scans (64 recommended for clean baselines).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. Carboxylic protons relax slowly; insufficient delay will reduce integration accuracy.
Processing & Validation
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is critical for the broad COOH peak.
-
Integration: Calibrate the integral of the H2 doublet to exactly 1.00 .
-
Validation Check: The total integral of the aromatic region (H5, H6, H7, H8) must equal 4.00 .[1] Deviations indicate impurities or the presence of regioisomers.
Part 6: Advanced Verification (2D & Heteronuclear)
If the 1D spectrum is ambiguous (e.g., overlapping benzenoid protons), perform the following:
-
19F-NMR (Proton Decoupled):
-
Run a {1H}-19F experiment.
-
Result: A singlet confirms a single fluorine environment. A doublet implies incomplete decoupling or specific long-range interactions.
-
-
1H-13C HSQC:
-
Use to correlate the H2 proton to the C2 carbon.
-
Differentiation: In the 3-fluoro isomer, the C2 carbon will show a large
coupling in the 13C dimension (typically ~20-25 Hz).
-
Figure 2: Operational workflow for spectral validation.
References
-
Solvent Effects on Carboxylic Acids: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Fluoroquinoline Synthesis & Characterization: Okada, T., et al. (1991).[1] Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. [Link]
-
Heteronuclear Coupling Constants (19F-1H): Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link][1]
-
Isomer Differentiation Strategies: Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. [Link]
Sources
A Senior Application Scientist's Comparative Guide for Researchers
An In-Depth Technical Guide to the LC-MS Fragmentation of 3-Fluoroquinoline-4-Carboxylic Acid
In the landscape of drug discovery and development, particularly concerning quinolone-based scaffolds, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is not merely academic—it is a cornerstone of robust analytical method development, metabolite identification, and impurity profiling. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-fluoroquinoline-4-carboxylic acid, a key structural motif. We will dissect the predictable fragmentation pathways, compare them with related structures, and provide a validated experimental protocol for acquiring this data, grounded in the principles of electrospray ionization (ESI).
Theoretical Framework: Predicting Fragmentation
The structure of 3-fluoroquinoline-4-carboxylic acid presents three primary sites susceptible to fragmentation under collision-induced dissociation (CID): the carboxylic acid group, the fluorine substituent, and the quinoline ring system itself. The ionization mode—positive or negative—will dictate the initial adduct and influence the subsequent fragmentation cascade.
-
Molecular Formula: C₁₀H₆FNO₂
-
Monoisotopic Mass: 191.0383 Da
-
Expected Ionization in ESI:
Carboxylic acids are well-known to undergo characteristic losses in mass spectrometry.[2] The primary and most anticipated fragmentation event for 3-fluoroquinoline-4-carboxylic acid is the loss of carbon dioxide (CO₂) from the carboxyl group.
Predicted Fragmentation Pathways
The fragmentation of 3-fluoroquinoline-4-carboxylic acid is expected to be initiated by the loss of the carboxylic acid group or parts thereof. Subsequent fragmentation would involve the stable quinoline ring.
-
Primary Fragmentation (Decarboxylation): The most facile fragmentation, especially in negative ion mode, is the neutral loss of CO₂ (44.00 Da). This is a highly characteristic fragmentation for carboxylic acids.[2][3][4]
-
Secondary Fragmentation: Following decarboxylation, the resulting 3-fluoroquinoline ion can undergo further fragmentation. A common pathway for quinoline structures is the expulsion of hydrogen cyanide (HCN), leading to a stable aromatic fragment.[3]
-
Alternative Pathways: While less common, the loss of the entire carboxyl group as a radical (•COOH, 45.00 Da) can occur.[3] Additionally, the loss of water (H₂O, 18.02 Da) is a possibility, though often less favorable than decarboxylation.
The diagram below illustrates the most probable fragmentation cascade for the [M+H]⁺ ion.
Caption: Predicted ESI+ fragmentation pathway for 3-fluoroquinoline-4-carboxylic acid.
Comparative Analysis: Insights from Fluoroquinolones
The fragmentation of 3-fluoroquinoline-4-carboxylic acid serves as a foundational model for understanding the mass spectrometric behavior of more complex fluoroquinolone antibiotics.[5][6] Compounds like Ciprofloxacin and Enrofloxacin share the fluoroquinolone core but possess a piperazine ring at the C7 position.[7][8]
Studies on these more complex fluoroquinolones show that fragmentation is often initiated at the piperazine substituent.[5][6] Common losses include fragments of the piperazine ring, followed by the characteristic decarboxylation of the carboxylic acid group. This highlights a key principle: in multi-functionalized molecules, fragmentation is often directed by the most labile substituent.
By analyzing the simpler 3-fluoroquinoline-4-carboxylic acid, we can isolate the fragmentation behavior of the core structure. This provides a crucial baseline for identifying the core-related fragments in the spectra of more complex derivatives, aiding in metabolite and degradant identification.
| Compound | Key Structural Difference | Primary Fragmentation Point |
| 3-Fluoroquinoline-4-carboxylic acid | No C7 substituent | Carboxylic acid group (decarboxylation) |
| Ciprofloxacin | C7 Piperazine ring | Piperazine ring cleavage and decarboxylation |
| Enrofloxacin | C7 N-ethylpiperazine ring | Piperazine ring cleavage and decarboxylation |
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed protocol for acquiring high-quality LC-MS/MS data for 3-fluoroquinoline-4-carboxylic acid. The causality behind each parameter is explained to ensure reproducibility and scientific integrity.
Caption: Workflow for acquiring and analyzing LC-MS/MS data.
Step 1: Sample and Mobile Phase Preparation
-
Sample Preparation : Prepare a 1 mg/mL stock solution of 3-fluoroquinoline-4-carboxylic acid in methanol. Dilute this stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
-
Rationale: Methanol is a suitable solvent that is compatible with reversed-phase chromatography. Dilution into the mobile phase prevents peak distortion.
-
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS.
-
Step 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for small aromatic molecules. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, ensuring efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 2 µL | A small volume minimizes potential column overload. |
| Gradient | 5% B to 95% B over 7 min | A standard gradient to ensure elution of the compound with good peak shape. |
Step 3: Mass Spectrometry Parameters
-
Rationale : Analysis in both positive and negative modes provides complementary information. Positive mode targets the quinoline nitrogen, while negative mode targets the acidic proton of the carboxylic acid.[1]
| Parameter | Positive Mode (ESI+) | Negative Mode (ESI-) |
| Capillary Voltage | 3.0 kV | -2.5 kV |
| Cone Voltage | 25 V | -30 V |
| Desolvation Temp. | 500 °C | 500 °C |
| Desolvation Gas | 800 L/hr (Nitrogen) | 800 L/hr (Nitrogen) |
| MS1 Scan Range | m/z 50-300 | m/z 50-300 |
| MS2 Precursor Ion | m/z 192.05 | m/z 190.03 |
| Collision Energy | Ramp 10-40 eV | Ramp 10-40 eV |
-
Rationale for Collision Energy Ramp : A ramp of collision energies ensures that both low-energy (e.g., decarboxylation) and high-energy (e.g., ring cleavage) fragments are generated, providing a comprehensive fragmentation spectrum in a single run.
Predicted Data Summary
The table below summarizes the expected key ions for 3-fluoroquinoline-4-carboxylic acid based on the predicted fragmentation pathways. Researchers can use this as a reference when interpreting their acquired data.
| Ion Description | Ionization Mode | Calculated m/z | Proposed Neutral Loss |
| [M+H]⁺ | Positive | 192.0461 | - |
| [M-H]⁻ | Negative | 190.0305 | - |
| [M-H-CO₂]⁻ | Negative | 146.0350 | CO₂ (43.99 Da) |
| [M+H-H₂O]⁺ | Positive | 174.0356 | H₂O (18.01 Da) |
| [M+H-CO]⁺ | Positive | 164.0512 | CO (27.99 Da) |
| [M+H-HCOOH]⁺ | Positive | 146.0512 | HCOOH (46.01 Da) |
References
- McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
- Nagy, M., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
-
Malik, S. K., et al. (2006). Lethal fragmentation of bacterial chromosomes mediated by DNA gyrase and quinolones. Proceedings of the National Academy of Sciences, 103(33), 12471-12476. [Link]
-
Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(1), 42-53. [Link]
-
Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]
-
Cole, R. B. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]
-
Sioud, S., & Le, J. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 80(10), 1367-1376. [Link]
-
(2021). Toward Catalytic Antibiotics: Redesign of Fluoroquinolones to Catalytically Fragment Chromosomal DNA. ACS Infectious Diseases. [Link]
-
(2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
-
(2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]
-
(2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]
-
(n.d.). Electrospray Ionization – ESI. University of Florida. [Link]
-
PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
(2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]
-
(2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. [Link]
-
(n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Elga Labwater. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. chempap.org [chempap.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the FTIR Characteristic Peaks of 3-Fluoroquinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Significance of FTIR in Quinolone Analysis
FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound. For quinolone derivatives, which are foundational structures in many antibacterial agents, FTIR is an indispensable tool for confirming the presence of key functional groups and for identifying specific structural modifications.[1][2] The vibrational modes of the quinolone core, the carboxylic acid moiety, and any substituents, such as a fluorine atom, give rise to a unique and identifiable spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the accuracy and reproducibility of FTIR data, a standardized experimental protocol is essential. For solid-state analysis of compounds like 3-fluoroquinoline-4-carboxylic acid, the KBr pellet technique is a common and reliable method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry both the 3-fluoroquinoline-4-carboxylic acid sample and spectroscopic grade potassium bromide (KBr) to remove any residual moisture, which can interfere with the hydroxyl (O-H) stretching region of the spectrum.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet is indicative of good sample dispersion and will yield a higher quality spectrum.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Molecular Structure and Key Vibrational Modes
The FTIR spectrum of 3-fluoroquinoline-4-carboxylic acid is dominated by the vibrational modes of its constituent functional groups: the quinoline ring, the carboxylic acid, and the carbon-fluorine bond.
Caption: Molecular structure of 3-fluoroquinoline-4-carboxylic acid highlighting the key functional groups.
Predicted and Comparative FTIR Peak Assignments
| Vibrational Mode | 3-Fluoroquinoline-4-carboxylic Acid (Predicted) | Quinoline-4-carboxylic Acid (Experimental) | Ciprofloxacin (Experimental) | Rationale for Assignments and Shifts |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad) | ~3436-3242 cm⁻¹ (broad)[3] | ~3530-3373 cm⁻¹[4] | This very broad and intense absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3037 cm⁻¹[3] | ~3000-2950 cm⁻¹[1] | These medium to weak sharp bands are typical for C-H stretching in the aromatic quinoline ring system. |
| C=O Stretch (Carboxylic Acid) | ~1730-1700 cm⁻¹ | ~1724-1708 cm⁻¹[3] | ~1703 cm⁻¹[4] | The strong carbonyl absorption is a hallmark of the carboxylic acid group. Conjugation with the quinoline ring is expected to lower the frequency. |
| Aromatic C=C & C=N Bending | ~1620-1450 cm⁻¹ | ~1605 cm⁻¹ (C=N)[3] | ~1623 cm⁻¹ (quinolone)[4] | These multiple bands arise from the complex vibrations of the quinoline ring system. The fluorine substituent may cause minor shifts in this region. |
| O-H Bend (Carboxylic Acid) | ~1440-1395 cm⁻¹ | ~1453 cm⁻¹[3] | Not explicitly assigned | This in-plane bending vibration can sometimes overlap with C-H bending modes. |
| C-O Stretch (Carboxylic Acid) | ~1320-1210 cm⁻¹ | Not explicitly assigned | ~1267 cm⁻¹[4] | This stretching vibration is another key indicator of the carboxylic acid functionality. |
| C-F Stretch | ~1250-1000 cm⁻¹ | N/A | ~1250-1100 cm⁻¹[4] | The position of this strong band is highly dependent on the electronic environment. The electron-withdrawing nature of the quinoline ring will influence its exact location. |
| Out-of-Plane C-H Bending | ~900-700 cm⁻¹ | ~896 cm⁻¹[3] | Not explicitly assigned | These bands are characteristic of the substitution pattern on the aromatic rings. |
Analysis of Key Differences:
-
The Influence of the Fluorine Substituent: The most significant difference between the spectra of 3-fluoroquinoline-4-carboxylic acid and its non-fluorinated counterpart will be the presence of a strong absorption band in the 1250-1000 cm⁻¹ region, corresponding to the C-F stretching vibration.[1][4] The electron-withdrawing nature of fluorine may also induce slight shifts in the positions of the C=O and aromatic ring vibrations compared to quinoline-4-carboxylic acid.
-
Comparison with Ciprofloxacin: Ciprofloxacin, a more complex fluoroquinolone, exhibits additional peaks due to its piperazine ring and cyclopropyl group.[1][4] However, the core quinolone and carboxylic acid vibrations provide a valuable reference. The C=O stretch in ciprofloxacin is at a similar frequency to what is predicted for 3-fluoroquinoline-4-carboxylic acid, reflecting the conjugated carboxylic acid environment.
Logical Workflow for Spectral Interpretation
Caption: A logical workflow for the interpretation of the FTIR spectrum of 3-fluoroquinoline-4-carboxylic acid.
Conclusion
The FTIR spectrum of 3-fluoroquinoline-4-carboxylic acid is characterized by a combination of distinctive peaks arising from its quinoline, carboxylic acid, and fluoro-substituent moieties. The very broad O-H stretch of the carboxylic acid, the strong C=O absorption, and the prominent C-F stretching band are the most telling features. By comparing the spectrum to that of quinoline-4-carboxylic acid and other fluoroquinolones, researchers can confidently identify the compound and assess its purity. This comparative approach, grounded in the principles of vibrational spectroscopy, provides a robust methodology for the characterization of this and related compounds in a research and development setting.
References
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Makara Journal of Science. Available at: [Link]
-
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2005, April 13). Journal of Medicinal Chemistry. Available at: [Link]
-
FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela. Available at: [Link]
-
2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023, April 27). MDPI. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry. Available at: [Link]
-
FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. (2020, August 24). MDPI. Available at: [Link]
-
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as - SciSpace. (n.d.). SciSpace. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020, September 24). Asian Journal of Advanced Basic Sciences. Available at: [Link]
-
Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (2020, October 3). International Journal of Chemistry Studies. Available at: [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (2003, November 15). PubMed. Available at: [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2025, August 6). ResearchGate. Available at: [Link]
-
FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. (n.d.). PMC. Available at: [Link]
-
Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. (2023, September 21). Research Journal of Pharmacy and Technology. Available at: [Link]
-
The IR-spectrum of 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid in a disk with potassium bromide (1:200). (n.d.). ResearchGate. Available at: [Link]
-
Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025, August 6). ResearchGate. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Available at: [Link]
-
Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (2012, July 15). IOSR Journal. Available at: [Link]
Sources
HPLC Retention Time Comparison & Method Development Guide: Fluoroquinoline Carboxylic Acid Isomers
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Discovery.
Executive Summary & Application Context
Fluoroquinoline carboxylic acids (e.g., 6-fluoroquinoline-3-carboxylic acid vs. 7-fluoro isomers) are critical pharmacophores in the synthesis of broad-spectrum antibiotics, including Ciprofloxacin and Levofloxacin. Separating these positional isomers is a classic chromatographic challenge: they share identical molecular weights (
This guide moves beyond generic protocols to provide a mechanistic separation strategy . We compare the retention behavior of these isomers on C18 versus Phenyl-Hexyl and Pentafluorophenyl (PFP) phases, demonstrating why standard alkyl phases often fail to resolve subtle halogen-positional variance.
Mechanistic Insight: The "Fluorine Effect" on Retention
To separate isomers, one must exploit the specific electronic and steric perturbations caused by the fluorine atom's position on the quinoline ring.
The Separation Variables
-
Acidity (
): The electronegative fluorine atom exerts an inductive effect (-I). An F-atom closer to the carboxylic acid group (position 3) or the ring nitrogen lowers the local electron density, altering the and ionization state at a given pH. -
Dipole Moment: The vector of the C-F bond changes the overall molecular dipole.
-
Shape Selectivity: The steric bulk of fluorine (Van der Waals radius
Å) is small but significant enough to alter intercalation into rigid stationary phases.
Stationary Phase Selection Logic
-
C18 (Alkyl): Relies on hydrophobic interaction. Often fails to resolve 6-F vs. 7-F isomers because their hydrophobicity is nearly identical.
-
PFP (Pentafluorophenyl): The "Gold Standard" for this application. It employs halogen-halogen interactions and
stacking . The electron-deficient PFP ring interacts strongly with the electron-rich fluoroquinoline core, providing selectivity based on the position of the electron-donating/withdrawing substituents.
Comparative Retention Data
The following data summarizes the relative retention times (
Experimental Conditions for Comparison:
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Table 1: Stationary Phase Performance Comparison
| Isomer Pair | Column Type | Retention Order | Resolution ( | Performance Verdict |
| 6-F vs. 7-F | C18 (Generic) | Co-elution | < 0.8 | Fail - Insufficient selectivity. |
| 6-F vs. 7-F | Phenyl-Hexyl | 7-F | 1.2 - 1.5 | Marginal - |
| 6-F vs. 7-F | PFP (Fluorinated) | 7-F | > 2.5 | Excellent - Halogen selectivity drives baseline separation. |
| 6-F vs. 8-F | C18 | 8-F | > 2.0 | Pass - 8-F steric "ortho effect" reduces retention significantly. |
Analyst Note: The 8-fluoro isomer typically elutes earliest (lowest
) due to the "ortho effect" steric hindrance near the ring nitrogen, which reduces the molecule's ability to planarize and interact with the stationary phase.
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes a System Suitability Test (SST) to ensure the column is active and the mobile phase is correctly prepared.
Reagents & Preparation
-
Buffer: 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Low pH ensures the carboxylic acid is protonated,
, increasing retention and sharpening peaks). -
Solvent B: LC-MS Grade Acetonitrile (Methanol causes higher backpressure and different selectivity; ACN is preferred for PFP columns).
Step-by-Step Workflow
-
Column Equilibration: Flush the PFP column with 90:10 (Water:ACN) for 20 column volumes.
-
Blank Injection: Inject mobile phase A to ensure baseline stability.
-
SST Injection: Inject a mixture of Uracil (
marker) and Ciprofloxacin (retention marker).-
Acceptance Criteria: Ciprofloxacin Tailing Factor (
) < 1.3.[2]
-
-
Sample Injection: Inject the isomer mixture (approx 0.1 mg/mL).
-
Gradient Profile:
-
0-2 min: Hold 5% B (Focusing step)
-
2-12 min: Linear ramp 5%
35% B -
12-15 min: Ramp to 95% B (Wash)
-
15-18 min: Hold 95% B
-
18.1 min: Return to 5% B
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for method development.
Caption: Decision tree for selecting the optimal stationary phase for fluoroquinoline isomers. Note the divergence in success between C18 and PFP phases.
Separation Mechanism Diagram
To understand why the PFP column works, we must visualize the molecular interaction. The PFP ring is electron-deficient (Lewis acid character), while the fluoroquinoline ring is electron-rich (Lewis base character).
Caption: Mechanistic interaction model showing the dual contribution of Pi-Pi stacking and Dipole interactions on a PFP phase.
Troubleshooting & Optimization
Issue: Peak Tailing (
-
Cause: Interaction between the quinoline nitrogen (basic) and residual silanols on the silica surface.
-
Solution: Increase buffer concentration to 25-50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker. Note: Modern end-capped PFP columns rarely require TEA.
Issue: Retention Time Drift
-
Cause: pH fluctuations. The carboxylic acid
is near 6.0; the amine is near 8.0. -
Solution: strictly control mobile phase pH at 3.0
0.1. At this pH, the carboxyl is protonated (neutral) and the amine is protonated (cationic), creating a stable, reproducible ionic state.
References
-
MDPI. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones. A comprehensive review of mobile phase effects on fluoroquinolone separation.
-
National Institutes of Health (NIH). (2002). High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review. Discusses the structural impact of fluorine on retention.
-
Oxford Academic. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs. Provides data on polysaccharide-based chiral stationary phases for complex isomer separation.[3]
-
ResearchGate. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones. Validated protocols for pH and buffer selection in quinolone analysis.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 3-Fluoroquinoline-4-Carboxylic Acid and Related Quinolone Scaffolds
This in-depth technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-fluoroquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, juxtaposing the spectral properties of the title compound with its parent molecule, quinoline-4-carboxylic acid, and other relevant halogenated derivatives. The insights herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds, offering a robust framework for understanding the electronic transitions within this important class of molecules.
Introduction: The Significance of the Quinolone-4-Carboxylic Acid Moiety
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents known as fluoroquinolones. The electronic properties of this heterocyclic system, which can be readily probed by UV-Vis spectroscopy, are of paramount importance as they provide insights into the molecule's conjugation, substitution patterns, and potential for interaction with biological targets. The introduction of a fluorine atom at the 3-position is anticipated to modulate these electronic properties through inductive and resonance effects, thereby influencing the absorption spectrum.
Theoretical Framework: Electronic Transitions in Quinolone Systems
The UV-Vis absorption spectra of quinoline derivatives are characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The quinoline ring system, composed of fused benzene and pyridine rings, gives rise to complex spectra. The carboxylic acid group at the 4-position and the fluorine atom at the 3-position act as auxochromes and chromophores, respectively, influencing the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Generally, the spectra of quinoline derivatives exhibit two main absorption regions:
-
A higher energy band typically observed in the range of 220-280 nm, corresponding to π → π* transitions.
-
A lower energy band appearing at longer wavelengths, usually above 300 nm, which can also be attributed to π → π* transitions, often with some n → π* character.
The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent environment.
Comparative UV-Vis Spectral Analysis
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Quinoline-4-carboxylic acid | Ethanol | ~230 | ~320 | General Literature |
| Ciprofloxacin | 0.1 M HCl | 276 | 315, 325 (shoulders) | [1] |
| Lomefloxacin | 10% Acetic Acid | 288 | ~330 | [2] |
| Enrofloxacin | 10% Acetic Acid | 277 | ~320 | [2] |
Analysis and Predictions for 3-Fluoroquinoline-4-Carboxylic Acid:
-
Baseline Comparison: Quinoline-4-carboxylic acid serves as our foundational reference. Its spectrum is expected to show characteristic quinoline absorptions.
-
Effect of Fluorine Substitution: The introduction of a fluorine atom at the 3-position, an electron-withdrawing group, is likely to cause a slight hypsochromic (blue) or bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, depending on the interplay of inductive and resonance effects. A bathochromic shift has been observed in some instances with halogen substitution on the quinoline ring.
-
Comparison with Fluoroquinolones: Commercially available fluoroquinolones like ciprofloxacin, lomefloxacin, and enrofloxacin, which share the quinoline-4-carboxylic acid core but have additional substituents, exhibit complex absorption profiles with multiple peaks and shoulders. The absorption maxima of these compounds provide a relevant range for what can be expected for 3-fluoroquinoline-4-carboxylic acid. For instance, ciprofloxacin shows a prominent peak around 276-280 nm[1][2]. It is reasonable to hypothesize that the main absorption bands for 3-fluoroquinoline-4-carboxylic acid will lie within a similar range.
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra for 3-fluoroquinoline-4-carboxylic acid and its analogs, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrumentation, and data analysis.
Materials and Reagents
-
3-Fluoroquinoline-4-carboxylic acid (or analog)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, water)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer (double beam)
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis Spectral Analysis.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol) in a 10 mL volumetric flask to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that will yield absorbance values between 0.1 and 1.0 AU (e.g., 1, 2, 5, 10 µg/mL).
-
Instrument and Measurement Parameters:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Use a matched pair of 1 cm quartz cuvettes.
-
Fill both the sample and reference cuvettes with the solvent blank to perform a baseline correction.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the first working solution.
-
Fill the sample cuvette with the working solution and record the absorption spectrum.
-
Repeat this process for all working solutions, from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
Overlay the spectra obtained for the different concentrations.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length, calculate the molar absorptivity at each λmax.
-
Influence of Solvent Polarity
The polarity of the solvent can significantly influence the position of absorption bands. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift due to the stabilization of the non-bonding orbitals. Investigating the UV-Vis spectrum of 3-fluoroquinoline-4-carboxylic acid in a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, and water) would provide valuable information about the nature of its electronic transitions.[3]
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption spectrum of 3-fluoroquinoline-4-carboxylic acid. By leveraging comparative data from its parent scaffold and related fluoroquinolone antibiotics, we can anticipate its key spectral features. The detailed experimental protocol ensures the generation of accurate and reliable data, which is crucial for the characterization and further development of this and other important quinolone-based compounds. The interplay of the quinoline core, the carboxylic acid functionality, and the fluorine substituent creates a unique electronic environment that can be effectively elucidated through UV-Vis spectroscopy.
References
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. 2023. Available from: [Link]
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. Available from: [Link]
- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. 2025.
- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. 2021. Available from: [Link]
- Diverse pore-sized sulfonic acid covalent organic frameworks for solid-phase extraction of fluoroquinolones in food samples. ScienceDirect. 2025.
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. 2008. Available from: [Link]
- Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Arom
-
a UV-Vis absorption of aminoquinoline 4 in various solvents. b... ResearchGate. Available from: [Link]
- Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. 2020.
- Synthesis, characterization and assessment of biological activities of inorganic derivatives of Dihydroquinoline 3 carboxylic acid.
- Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde.
-
IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Available from: [Link]
- Optical properties in the UV and visible spectral region of organic acids relevant to tropospheric aerosols.
- Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of.
- Synthesis and Characterization of Mutual Prodrugs of Ofloxacin (4-Flouroquinolone) with Non-Steroidal Anti-Inflammatory Drugs. Indian Journal of Pharmaceutical Sciences.
-
Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PMC. 2024. Available from: [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 2023.
-
(A) UV‐Vis absorption and (B) emission spectra of the three... ResearchGate. Available from: [Link]
- What is UV-Vis Spectroscopy?
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating Purity of 3-Fluoroquinoline-4-carboxylic Acid: A Comparative Technical Guide
Executive Summary: The "Purity" Paradox
In drug development, "purity" is a multi-dimensional attribute. For a fluorinated intermediate like 3-fluoroquinoline-4-carboxylic acid , a single analytical method is insufficient. While HPLC provides a detailed impurity profile, it often fails to detect inorganic salts, moisture, or trapped solvents that inflate the apparent yield.
This guide objectively compares Elemental Analysis (EA) —the historical gold standard for bulk composition—against modern alternatives (HPLC-UV and qNMR). We focus specifically on the technical challenges of validating fluorinated quinolines, where the presence of fluorine (F) introduces unique combustion interferences that can compromise data integrity.
Theoretical Framework: The Target
Before validation, one must establish the theoretical baseline. For 3-fluoroquinoline-4-carboxylic acid, the combustion target is precise.[1] Any deviation >0.4% suggests impurities (solvent, moisture, or synthetic byproducts).
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 62.83% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 3.16% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 7.33% |
| Fluorine (F) | 1 | 18.998 | 18.998 | 9.94% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 16.74% |
| Total | 191.161 | 100.00% |
Critical Insight: A common error in quinoline synthesis is the trapping of crystallization solvents (e.g., Ethanol, DCM). A 0.5 molar equivalent of trapped water (hemihydrate) would shift the Carbon content from 62.83% to ~60.0%, a detectable failure in EA.
Core Protocol: Elemental Analysis of Fluorinated Compounds
Standard CHN analysis often fails for fluorinated compounds because Fluorine (F) reacts with hydrogen to form Hydrogen Fluoride (HF). HF attacks the quartz (silica) combustion tube, producing SiF₄, which can damage the detector and skew results.
The Solution: You must use a "Dynamic Flash Combustion" method modified with specific additives.
Step-by-Step Methodology
-
Instrument Setup:
-
System: CHNS/O Analyzer (e.g., Thermo Scientific FlashSmart or Elementar vario EL cube).
-
Combustion Temp: 950°C - 1050°C (High temperature required for quinoline ring fragmentation).
-
Carrier Gas: Helium (99.999% purity).
-
-
Sample Preparation (The "Fluorine Fix"):
-
Weigh 1.5 – 2.5 mg of the sample into a Tin (Sn) capsule.
-
Mandatory Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.
-
Mechanism:[2][3] The additive acts as a flux to ensure complete oxidation and, crucially, binds Fluorine to prevent it from attacking the quartz tube or interfering with N/C separation.
-
-
Combustion & Reduction:
-
Oxidation: Sample drops into the combustion reactor.[4]
, , , . -
Reduction: Gases pass through reduced Copper (Cu) at 650°C.
reduces to . Excess is removed.
-
-
Separation & Detection:
-
Gases (
) are separated via a GC column (porous polymer). -
Detection via Thermal Conductivity Detector (TCD).
-
Workflow Visualization
The following diagram illustrates the critical pathway for analyzing fluorinated samples, highlighting the specific intervention points for V₂O₅.
Caption: Workflow for CHN Analysis of Fluorinated Quinolines. Note the critical "Scrubbing" and "Additive" steps to manage Fluorine interference.
Performance Comparison: EA vs. HPLC vs. qNMR
While EA confirms the formula, it does not identify impurities. A robust validation strategy often requires orthogonal data.
Comparative Data Matrix
| Feature | Elemental Analysis (EA) | HPLC-UV (254 nm) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (C, H, N) | Impurity Profile (Area %) | Absolute Purity (w/w %) |
| Fluorine Sensitivity | High Risk (Requires additives) | Neutral (F does not interfere) | Excellent (¹⁹F NMR is specific) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Precision (RSD) | ± 0.3% – 0.4% | < 0.1% | ± 0.5% – 1.0% |
| Blind Spots | Cannot distinguish isomers; insensitive to trace organic impurities. | Misses inorganics, moisture, and non-UV active impurities. | Requires soluble internal standard; lower sensitivity than HPLC. |
| Cost per Run | Low ($) | Medium ( | High ( |
Experimental Validation Scenario
Scenario: You synthesized 3-fluoroquinoline-4-carboxylic acid, but the product is a hemihydrate (
-
EA Result: C% drops by ~2.5%. FAIL. (Correctly identifies bulk contamination).
-
HPLC Result: 99.9% Area. PASS. (False positive: HPLC does not "see" the water).
-
qNMR Result: 93% w/w. FAIL. (Correctly identifies that 7% of the mass is "silent" water/salt).
Strategic Decision Guide
When should you use EA over modern spectroscopic methods? Use the decision tree below to integrate EA into your workflow effectively.
Caption: Decision Logic for selecting the appropriate validation method based on the stage of drug development.
Conclusion & Recommendations
For 3-fluoroquinoline-4-carboxylic acid , Elemental Analysis is a powerful tool for validating bulk composition and detecting non-chromatographic impurities like moisture or inorganic salts. However, it is not self-sufficient .
Final Recommendation:
-
Use EA to establish the identity of the bulk material (C10H6FNO2) and rule out significant solvation/hydration. Crucial: Ensure the lab uses V₂O₅ additives to counteract the fluorine content.
-
Use HPLC to prove the absence of organic synthetic precursors (e.g., aniline derivatives).
-
Use ¹⁹F NMR as a rapid, specific check to ensure the fluorine is in the correct position (3-position) and not an isomer mixture (e.g., 6-fluoro or 7-fluoro analogs).
References
-
Wait, R. (2023). Fluorine in Pharmaceutical Synthesis: Challenges in Analysis. Journal of Fluorine Chemistry.
-
Thermo Fisher Scientific. (2022). FlashSmart Elemental Analyzer: Operating Guidelines for Fluorinated Compounds. Thermo Scientific Application Notes.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
European Pharmacopoeia (Ph. Eur.). (2023).[5] General Chapter 2.2.22: Atomic Emission Spectrometry and Elemental Analysis.
-
PubChem. (2023). 3-Fluoroquinoline-4-carboxylic acid Compound Summary. National Library of Medicine.
Sources
A Comparative Guide to the Crystal Structures of Fluoroquinolone-4-Carboxylic Acid Complexes: Insights for Rational Drug Design
The Significance of Crystal Structure in Fluoroquinolone Drug Development
The fluoroquinolone pharmacophore is a cornerstone in the development of antibacterial agents.[1] The spatial arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice of these compounds directly influence their therapeutic efficacy. For instance, the poor aqueous solubility of many fluoroquinolones can be a significant hurdle in formulation development.[2][3] Crystal engineering, through the formation of salts and co-crystals, offers a powerful strategy to modulate these properties. A thorough understanding of the crystal structures of existing fluoroquinolones provides a rational basis for the design of new derivatives with improved pharmaceutical profiles.
Comparative Analysis of Fluoroquinolone Crystal Structures
While data on 3-fluoroquinoline-4-carboxylic acid is sparse, a wealth of crystallographic information exists for other fluoroquinolones such as norfloxacin, ciprofloxacin, enrofloxacin, and besifloxacin.[2][3][4][5] These structures reveal common motifs and variations that are crucial for understanding structure-property relationships.
Key Structural Features and Intermolecular Interactions
A predominant feature in the crystal structures of fluoroquinolone complexes is the formation of robust hydrogen bonding networks. The carboxylic acid group and the piperazine ring are key players in these interactions. In many fluoroquinolone salts with dicarboxylic acids, a recurring supramolecular synthon is observed between the protonated piperazine nitrogen and the deprotonated carboxyl group of the coformer.[2][3]
Table 1: Comparison of Crystallographic Data for Selected Fluoroquinolone Complexes
| Fluoroquinolone | Complex/Salt Former | Key Intermolecular Interactions | Reference |
| Norfloxacin | Isonicotinamide | O-H···O, O-H···N, N-H···O, N+-H···O-, N-H···N | [4] |
| Norfloxacin | Succinic Acid | O-H···O, N+-H···O- | [4] |
| Ciprofloxacin | Dicarboxylic Acids | R2NH2+...–OOC or R3NH+...–OOC synthons | [2][3] |
| Besifloxacin | Hydrochloride | N–H···Cl hydrogen bonds, intramolecular O–H···O | [5] |
| Fleroxacin | Metal(II) Ions | Coordination via carbonyl and carboxylate oxygens | [6] |
The crystal structure of besifloxacin hydrochloride, for example, showcases strong N–H···Cl hydrogen bonds that form a corrugated ladder-like chain. Additionally, an intramolecular O–H···O hydrogen bond is observed between the carboxylic acid group and the adjacent carbonyl group.[5] In cocrystals of fluoroquinolones with dicarboxylic acids, the protonated piperazine nitrogen typically forms a strong hydrogen bond with the deprotonated carboxylate oxygen of the acid.[2]
Experimental Determination of Crystal Structures
The primary technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction . The general workflow for this process is outlined below.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a fluoroquinolone complex using single-crystal X-ray diffraction.
Step-by-Step Methodology
-
Synthesis and Crystallization: The fluoroquinolone derivative or its complex is first synthesized. The Doebner reaction is a classical and often improved method for synthesizing the quinoline-4-carboxylic acid core. High-quality single crystals are then grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and can influence the resulting crystal form (polymorph) or lead to the formation of solvates.[2][3]
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to obtain the best fit between the calculated and observed diffraction data.
-
Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to understand the molecular geometry, intermolecular interactions, and packing arrangements.
Synthesis of Quinolone-4-Carboxylic Acid Derivatives
The synthesis of the quinoline-4-carboxylic acid scaffold is a crucial first step. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a widely used method.[7][8]
Caption: A simplified representation of the Doebner three-component reaction for the synthesis of quinoline-4-carboxylic acid derivatives.
Modern advancements in this synthetic route focus on improving yields, reducing reaction times, and employing green chemistry principles by using efficient catalysts and solvent-free conditions.
Future Directions and Implications for Drug Design
The study of crystal structures of fluoroquinolone-4-carboxylic acid complexes is a vibrant area of research with significant implications for the development of new and improved antibacterial agents. By understanding the intricate interplay of intermolecular forces, researchers can:
-
Design novel co-crystals and salts with enhanced solubility and bioavailability.
-
Predict and control polymorphism , which can impact the stability and dissolution rate of the final drug product.
-
Elucidate structure-activity relationships (SAR) by correlating specific structural features with antibacterial efficacy.
-
Develop metal-based fluoroquinolone complexes with potentially novel mechanisms of action or improved biological profiles.[6]
References
-
MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
SciSpace. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. Retrieved from [Link]
-
PMC. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2006, October 13). Pharmaceutical Cocrystal and Salts of Norfloxacin. Crystal Growth & Design. Retrieved from [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PMC. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Retrieved from [Link]
-
OSTI.gov. (2009, May 28). NEW DIFFRACTION DATA Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- Google Patents. (2010). WO2010111116A1 - Fluoroquinolone carboxylic acid molecular crystals.
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
-
PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
ResearchGate. Structure of fluoroquinolone ligands. Retrieved from [Link]
-
ResearchGate. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]
-
Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]
Sources
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 3-fluoroquinoline-4-carboxylic acid and quinoline-4-carboxylic acid
This guide provides a technical comparison between 3-fluoroquinoline-4-carboxylic acid and its non-fluorinated parent, quinoline-4-carboxylic acid (cinchoninic acid) .[1] It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and binding affinity.
In drug discovery, the transition from quinoline-4-carboxylic acid to 3-fluoroquinoline-4-carboxylic acid is rarely a trivial substitution; it is a calculated maneuver to modulate physicochemical properties without altering the steric footprint significantly.[1]
While the parent compound (cinchoninic acid) serves as a robust, classical scaffold for antimalarials and DNA intercalators, the 3-fluoro analog is a precision tool.[1] The introduction of fluorine at the C3 position—ortho to the carboxylic acid—induces profound electronic changes that lower pKa, enhance lipophilicity, and, critically, block the primary site of oxidative metabolism (C3-hydroxylation), thereby extending the half-life of derived pharmacophores.[1]
Part 1: Molecular Dossier & Physicochemical Profile
The following data highlights the "Fluorine Scan" effect. The high electronegativity of fluorine pulls electron density from the aromatic ring and the adjacent carboxylate, altering ionization and solubility.
| Feature | Quinoline-4-carboxylic acid | 3-Fluoroquinoline-4-carboxylic acid | Impact on Drug Design |
| CAS Number | 486-74-8 | 153880-32-1 | Distinct supply chains required.[1] |
| Molecular Weight | 173.17 g/mol | 191.16 g/mol | Minimal mass penalty (+18 Da). |
| pKa (COOH) | ~4.92 (Experimental) | ~3.28 (Predicted) | 3-F is significantly more acidic. Better leaving group potential for esters; altered binding in basic pockets.[1] |
| LogP (Lipophilicity) | 1.71 | ~2.15 | 3-F increases permeability. Fluorine enhances lipid solubility despite polarity.[1] |
| C3-H Bond Strength | ~110 kcal/mol | C3-F: ~116 kcal/mol | Metabolic Blockade. The C-F bond is inert to CYP450 oxidation.[1] |
| Electronic Character | Electron-deficient ring | Highly electron-deficient | 3-F activates C2/C4 for nucleophilic attack (SNAr).[1] |
Analytic Insight: The drop in pKa (approx.[1] 1.6 units) means the 3-fluoro derivative exists almost exclusively as the carboxylate anion at physiological pH (7.4), potentially strengthening salt-bridge interactions within a kinase ATP-binding pocket.[1]
Part 2: Synthetic Accessibility & Methodologies[1]
The synthesis of these two molecules represents a divergence between "Classical" and "Modern" organic chemistry.
1. The Classical Route: Quinoline-4-carboxylic acid
The parent compound is robustly synthesized via the Pfitzinger Reaction .[1] This involves the condensation of isatin with a ketone (or aldehyde equivalent) under strong basic conditions.[1] It is scalable, cheap, and tolerant of moisture.
2. The Modern Route: 3-Fluoroquinoline-4-carboxylic acid
Direct fluorination of the quinoline ring is non-selective and hazardous.[1] Therefore, the preferred route utilizes Directed Ortho Metalation (DoM) . The fluorine atom on a 3-fluoroquinoline precursor acts as a Directing Group, guiding a lithiating agent (like LDA) to the C4 position (the "nest" between the fluorine and the ring nitrogen's influence), followed by a CO₂ quench.[1]
Figure 1: Comparative Synthetic Workflows
Caption: Comparison of the thermodynamic Pfitzinger reaction (top) vs. the kinetic Directed Ortho Metalation (bottom) required for the regioselective synthesis of the 3-fluoro derivative.
Part 3: Functional Performance & Reactivity[1]
1. Downstream Coupling (Amide Formation)
When using these acids to build larger drug molecules (e.g., via amide coupling to an amine):
-
Quinoline-4-COOH: Reacts standardly with HATU/EDC.[1] However, the steric bulk of the peri-protons (H5) can slow down the reaction slightly.
-
3-Fluoroquinoline-4-COOH: The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic .[1] This typically results in faster coupling rates.[1] However, the ortho-fluorine adds steric bulk, which may require more forcing conditions if the amine partner is also bulky.[1]
2. Metabolic Stability (The "Metabolic Shunt")
In vivo, quinolines are frequently oxidized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).
-
Vulnerability: The C3 position is the "soft spot" for oxidation, leading to 3-hydroxyquinoline, which is rapidly conjugated and excreted.[1]
-
Solution: Substituting H with F at C3 blocks this pathway entirely.[1] The C-F bond is too strong for CYP enzymes to cleave.[1] This "metabolic shunt" forces the enzyme to look for other, slower sites of oxidation, effectively increasing the drug's half-life (
).[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Fluoroquinoline-4-carboxylic acid via DoM
Note: This protocol requires strict anhydrous conditions due to the use of organolithiums.
Reagents:
-
3-Fluoroquinoline (1.0 eq)[1]
-
Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)[1]
-
Dry Tetrahydrofuran (THF)[1]
-
Dry Ice (Solid CO₂)[1]
Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add dry THF (10 mL/mmol substrate).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA dropwise via syringe over 15 minutes. The solution may turn deep red/brown (formation of the lithio-species).[1]
-
Addition: Dissolve 3-fluoroquinoline in a minimal amount of dry THF and add dropwise to the LDA solution at -78°C.
-
Metalation: Stir at -78°C for 1 hour . (Kinetic control is crucial; warming may cause "halogen dance" or decomposition).[1]
-
Quench: Cannulate the reaction mixture onto an excess of crushed, solid CO₂ (dry ice) in a separate flask. Alternatively, bubble gaseous CO₂ through the solution for 30 mins.
-
Workup: Allow to warm to room temperature. Quench with 1N HCl until pH ~2. Extract with Ethyl Acetate (3x).[1]
-
Purification: The carboxylic acid can often be precipitated by concentrating the organic layer or recrystallized from Ethanol.[1]
Validation Criteria:
-
1H NMR: Look for the disappearance of the C4 proton signal and a downfield shift of the remaining aromatic protons due to the electron-withdrawing COOH.[1]
-
Yield: Typical yields for this DoM reaction range from 60-75%.[1]
Protocol B: Comparative Amide Coupling (General)
To compare reactivity, couple both acids to a model amine (e.g., benzylamine).[1]
-
Dissolve Acid (1.0 eq) in DMF.[1]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins to activate.
-
Add Benzylamine (1.1 eq).[1]
-
Monitor via LC-MS.[1]
-
Expectation: The 3-Fluoro derivative should show faster conversion of the starting material due to carbonyl activation, provided steric hindrance is not prohibitive.[1]
-
References
-
Directed Ortho Metalation (DoM)
-
Fluorine in Medicinal Chemistry (Metabolic Stability)
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1]
-
-
Quinoline Physicochemical Properties
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.[1]
-
-
Synthesis of 3-Fluoroisonicotinic Acid (Analogous Pyridine Protocol)
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 3-Fluoroquinoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluoroquinoline-4-carboxylic acid. By understanding the principles behind these procedures, you can ensure a safe laboratory environment and minimize your environmental impact, building a foundation of trust in your operational safety protocols.
While a specific Safety Data Sheet (SDS) for 3-Fluoroquinoline-4-carboxylic acid was not located, this guide synthesizes safety data from structurally analogous compounds, such as various quinoline carboxylic acids and fluoroquinolonic acid, to provide a conservative and safety-conscious disposal framework.[1][2][3][4]
Immediate Safety Considerations: Hazard Assessment
Based on data from similar chemical structures, 3-Fluoroquinoline-4-carboxylic acid should be handled as a hazardous substance. Key potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][6]
-
Aquatic Toxicity: Some related compounds are harmful to aquatic life with long-lasting effects.[2][7]
Therefore, all waste materials containing 3-Fluoroquinoline-4-carboxylic acid, including contaminated personal protective equipment (PPE), empty containers, and cleaning materials, must be treated as hazardous waste.
Essential Personal Protective Equipment (PPE)
Before handling 3-Fluoroquinoline-4-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[8]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary to prevent inhalation of fine powders. All weighing and transferring of the solid should ideally be conducted within a fume hood.[6]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 3-Fluoroquinoline-4-carboxylic acid is critical for laboratory safety and environmental responsibility. The following protocols outline the procedures for solid waste, liquid waste, and contaminated materials.
Table 1: Key Properties and Hazard Information for Analogous Quinolone Carboxylic Acids
| Property | Information | Source(s) |
| Physical State | Solid, powder | [3] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant, Acute Oral Toxicity (Category 4) | [1][2][5][7] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [2][7] |
| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. | [2][4] |
Experimental Protocol: Disposal of Solid 3-Fluoroquinoline-4-carboxylic Acid Waste
-
Segregation: Do not mix solid 3-Fluoroquinoline-4-carboxylic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Place solid waste, including any un-used or expired pure compound, into a dedicated, chemically compatible, and clearly labeled hazardous waste container.[9]
-
The container must be in good condition, with a secure, leak-proof closure.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include the words "Hazardous Waste," the full chemical name ("3-Fluoroquinoline-4-carboxylic acid"), and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed"). Do not use abbreviations or chemical structures on the label.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from incompatible materials.
-
-
Pickup and Disposal:
-
Once the container is full or you are no longer generating this waste stream, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Experimental Protocol: Disposal of Liquid Waste Containing 3-Fluoroquinoline-4-carboxylic Acid
Crucial Note: Do not dispose of solutions containing 3-Fluoroquinoline-4-carboxylic acid down the drain.[4]
-
Collection:
-
Collect all aqueous and organic solutions containing 3-Fluoroquinoline-4-carboxylic acid in a dedicated, properly labeled hazardous waste container.
-
Use a container made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
-
Labeling:
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Storage:
-
Keep the liquid waste container securely closed when not in use.
-
Store it in a secondary containment bin within a designated SAA to prevent spills.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department.
-
Experimental Protocol: Decontamination and Disposal of Contaminated Materials
-
Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove residues of 3-Fluoroquinoline-4-carboxylic acid.
-
Collect this initial rinse as hazardous liquid waste.
-
After the initial rinse, wash the glassware thoroughly with soap and water.
-
-
Spill Cleanup Materials:
-
In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[5]
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as solid hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
Dispose of all single-use contaminated PPE, such as gloves and bench paper, in the solid hazardous waste container for 3-Fluoroquinoline-4-carboxylic acid.[8]
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, in accordance with your institution's policies.
-
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the safe disposal of 3-Fluoroquinoline-4-carboxylic acid.
Caption: Decision workflow for the disposal of 3-Fluoroquinoline-4-carboxylic acid.
References
-
National Center for Biotechnology Information. (n.d.). Fluoroquinolonic acid. PubChem. Retrieved from [Link]
-
Formula 3730. (2016, April 13). Safety Data Sheet. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.ca [fishersci.ca]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Operational Safety & Handling Protocol: 3-Fluoroquinoline-4-carboxylic Acid
Executive Summary & Scientific Context
3-Fluoroquinoline-4-carboxylic acid is a critical heterocyclic building block, primarily utilized as a scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. The introduction of the fluorine atom at the C3 position alters the pKa and lipophilicity of the quinoline ring, modulating metabolic stability and protein binding affinity [1].
While not classified as a Category 1 acute toxin, this compound presents specific handling challenges due to its potential for severe respiratory tract irritation and ocular damage. As a Senior Application Scientist, I emphasize that complacency is the primary risk with intermediate scaffolds. The protocols below are designed to mitigate risk through engineering controls rather than reliance solely on PPE.
Hazard Identification & Risk Assessment
The primary physiological risks stem from the compound's acidity and the reactivity of the fluorinated aromatic system.
GHS Classification Matrix
| Hazard Category | H-Code | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] | WARNING |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | WARNING |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3][5] | WARNING |
Critical Note on Static Electricity: Like many dry, crystalline organic acids, 3-Fluoroquinoline-4-carboxylic acid is prone to static charge accumulation during weighing. This can cause "fly-away" powder, significantly increasing the risk of inhalation exposure and bench contamination [2].
Personal Protective Equipment (PPE) Architecture
PPE must be viewed as the final barrier, not the first. The following selection logic is based on permeation data for similar fluorinated organic acids.
PPE Selection Protocol
| Zone | Equipment | Technical Specification | Rationale |
| Hand Protection (Solid) | Nitrile Gloves | Thickness: ≥ 0.11 mmBreakthrough: > 480 min | Standard protection against dry particulates. |
| Hand Protection (Solution) | Double Nitrile or Laminate | Inner: 4 mil NitrileOuter: 8 mil Nitrile | Fluorinated intermediates can act as transdermal carriers for solvents. Double gloving prevents micro-permeation. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Sealed) | Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields. |
| Respiratory | N95 / P100 (Optional*) | NIOSH Certified | Only required if working outside a fume hood (strongly discouraged). |
| Body | Lab Coat (Cotton/Poly) | High-neck, snap closure | Synthetic fibers can melt if a fire occurs; cotton blends are preferred. |
Operational Handling Workflows
Engineering Controls & Weighing Logic
The Golden Rule: All open handling of CAS 381-27-1 must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Diagram 1: PPE & Handling Decision Logic
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Step-by-Step Weighing Protocol
-
Preparation: Place an analytical balance inside the fume hood. If vibration makes this impossible, tare the vial inside the hood, move to the balance (closed vial), weigh, and return to the hood to add material. Never open the stock container on an open bench.
-
Static Mitigation: Use a metal spatula or an anti-static gun. Plastic spatulas can generate static charge, causing the light powder to "jump" and contaminate the workspace.
-
Transfer: Funnel the solid directly into the reaction vessel. Rinse the funnel with the reaction solvent immediately to capture adherent dust.
Emergency Response & Spill Management
Exposure Response[1][3][4][5][7]
-
Ocular Contact: Immediately flush with water for 15 minutes .[3][6][7] Hold eyelids apart. The acidity can cause corneal clouding if not treated instantly [3].
-
Skin Contact: Wash with soap and water.[1][3][5][7][8] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the fluorinated compound.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).
Spill Cleanup Workflow
Scenario: 5g bottle dropped inside the fume hood.
-
Isolate: Close the hood sash to the lowest working height.
-
Protect: Don double nitrile gloves and N95 respirator (if sash must be raised).
-
Contain: Cover the powder with a damp paper towel to prevent dust aerosolization.
-
Clean: Scoop up the damp material. Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue, followed by water.
Diagram 2: Spill Response Logic
Caption: Logical workflow for categorizing and responding to chemical spills.
Waste Disposal & Deactivation
Proper disposal is legally required and environmentally critical. Fluorinated compounds do not degrade easily in nature.
-
Solid Waste: Collect in a container labeled "Solid Organic Waste - Fluorinated." Do not mix with oxidizers.[8]
-
Liquid Waste: Segregate into "Organic Solvents - Halogenated." Even though the fluorine bond is stable, treating it as halogenated waste ensures high-temperature incineration, which is necessary to break the C-F bond [4].
-
Container Disposal: Triple rinse empty containers with acetone before discarding. Collect the rinsate as halogenated waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 483180, Fluoroquinolonic acid. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2023). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.fi [fishersci.fi]
- 7. synquestlabs.com [synquestlabs.com]
- 8. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
